2,2,2-trifluoro-N-hydroxyacetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-N-hydroxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F3NO2/c3-2(4,5)1(7)6-8/h8H,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWCLONNSFRCHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F3NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297289 | |
| Record name | 2,2,2-Trifluoro-N-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101297289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.04 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1514-45-0 | |
| Record name | 2,2,2-Trifluoro-N-hydroxyacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-N-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101297289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Importance of the Trifluoromethyl and N-Hydroxyacetamide Moieties
An In-Depth Technical Guide to 2,2,2-Trifluoro-N-hydroxyacetamide: Synthesis, Properties, and Applications in Modern Chemistry
Executive Summary:
This compound is a small, fluorinated molecule positioned at the intersection of medicinal chemistry and synthetic utility. It uniquely combines the potent electronic influence of a trifluoromethyl (CF₃) group with the well-established biological activity of an N-hydroxyacetamide (hydroxamic acid) moiety. The trifluoromethyl group is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Concurrently, the N-hydroxyacetamide functional group is a classic zinc-binding pharmacophore, integral to a class of drugs that target metalloenzymes, most notably Histone Deacetylase (HDAC) inhibitors. This guide provides a comprehensive technical overview of this compound's structure, properties, synthesis, and key applications for researchers and drug development professionals.
The value of this compound is best understood by examining its constituent parts.
-
The Trifluoromethyl (CF₃) Group: The introduction of a CF₃ group into an organic molecule can profoundly alter its properties. It is highly electronegative and electron-withdrawing, which can modulate the pKa of nearby acidic or basic centers. Its steric bulk is similar to a chlorine atom, and it significantly increases lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and pharmacokinetic profiles.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the CF₃ group highly resistant to metabolic degradation.[2]
-
The N-Hydroxyacetamide Group: This functional group, a type of hydroxamic acid, is a powerful bidentate chelator for metal ions, particularly Zn²⁺. This property is the basis for its widespread use as a "warhead" in the design of enzyme inhibitors. By coordinating to the zinc cofactor in the active site of enzymes like HDACs or matrix metalloproteinases (MMPs), N-hydroxyacetamide-containing molecules can effectively block substrate access and inhibit enzyme function.
The combination of these two groups in a single, simple scaffold makes this compound a highly valuable and versatile building block for creating sophisticated molecules with tailored biological and chemical properties.
Chemical Structure and Physicochemical Properties
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| Synonym | Trifluoroacetohydroxamic acid[3] |
| CAS Number | 1514-45-0[4][5][6] |
| Molecular Formula | C₂H₂F₃NO₂[4][6] |
| Molecular Weight | 129.04 g/mol [4][6] |
Structural Analysis
The molecule's structure is characterized by a central acetamide backbone, heavily influenced by the terminal trifluoromethyl and N-hydroxy groups. The CF₃ group inductively withdraws electron density, making the carbonyl carbon more electrophilic and the amide N-H proton more acidic than in a non-fluorinated analogue.
Caption: Annotated structure of this compound.
Physicochemical and Computational Properties
| Property | Value | Source |
| LogP | 0.0541 | ChemScene[6] |
| Topological Polar Surface Area (TPSA) | 49.33 Ų | ChemScene[6] |
| Hydrogen Bond Donors | 2 | ChemScene[6] |
| Hydrogen Bond Acceptors | 2 | ChemScene[6] |
| Rotatable Bonds | 0 | ChemScene[6] |
Predicted Spectroscopic Profile
While experimental spectra are not published, the following spectroscopic characteristics can be predicted based on the structure:
-
¹H NMR: Two distinct, exchangeable broad singlets are expected, one for the N-H proton and one for the O-H proton. Their chemical shifts would be highly dependent on solvent and concentration.
-
¹⁹F NMR: A sharp singlet is expected, characteristic of a CF₃ group adjacent to a carbonyl. The typical chemical shift range for such a group is -70 to -78 ppm (relative to CFCl₃).
-
¹³C NMR: Two primary signals are anticipated: a quartet for the C F₃ carbon due to strong one-bond C-F coupling, and a signal for the carbonyl (C =O) carbon.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch (amide I band) around 1680-1720 cm⁻¹, broad O-H and N-H stretching bands from 3100-3400 cm⁻¹, and very strong, characteristic C-F stretching bands in the 1100-1300 cm⁻¹ region.
Synthesis and Manufacturing
The synthesis of this compound is straightforward, relying on the acylation of hydroxylamine with a suitable trifluoroacetylating agent. A method adapted from the academic literature provides a reliable and scalable protocol.[7]
Synthesis Scheme
Caption: Synthesis of the target compound from ethyl trifluoroacetate.
Recommended Synthetic Protocol
This protocol is based on a reported laboratory procedure and is designed for high yield and purity.[7]
Materials:
-
Ethyl 2,2,2-trifluoroacetate (2 equiv.)
-
Hydroxylamine (50% aqueous solution, 1 equiv.)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of ethyl 2,2,2-trifluoroacetate (2 equiv.) in tetrahydrofuran (THF, approx. 0.5 M relative to hydroxylamine) in a round-bottom flask equipped with a magnetic stirrer, add a 50% aqueous solution of hydroxylamine (1 equiv.) dropwise at room temperature.
-
Causality: Using an excess of the trifluoroacetate ester ensures the complete consumption of the hydroxylamine nucleophile. THF is an excellent solvent as it is polar enough to dissolve the reactants but is non-reactive. The reaction is typically exothermic, so slow addition is recommended for larger scales.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the hydroxylamine starting material.
-
Workup - Quenching and Acidification: Upon completion, carefully acidify the reaction mixture with hydrochloric acid until the pH is acidic.
-
Causality: Acidification protonates any remaining hydroxylamine and neutralizes the reaction, preparing it for extraction.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.
-
Causality: The product is significantly more soluble in ethyl acetate than in the aqueous phase, allowing for efficient separation from inorganic salts and water-soluble byproducts.
-
-
Workup - Washing and Drying: Wash the combined organic layers sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Causality: The water wash removes residual water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process. Anhydrous MgSO₄ is a neutral drying agent that efficiently removes dissolved water.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary to achieve high purity.
Key Applications and Reaction Chemistry
As a Core Fragment in Drug Discovery
The primary application of this compound is as a versatile building block in medicinal chemistry. Its structure is a key component in the development of novel therapeutics.
-
Metalloenzyme Inhibitors (e.g., HDACs): The N-hydroxyacetamide group is a proven zinc-binding pharmacophore. This compound serves as an ideal starting point or fragment for designing inhibitors of zinc-containing enzymes. By attaching this fragment to a scaffold that recognizes the specific topology of an enzyme's active site, researchers can create potent and selective inhibitors. A patent for novel ferroptosis inhibitors, for example, incorporates the this compound moiety into larger diarylamine structures, highlighting its use in contemporary drug design.[8]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. trifluoroacetohydroxamic acid - CAS号 1514-45-0 - 摩熵化学 [molaid.com]
- 4. Acetamide, 2,2,2-trifluoro-N-hydroxy- | 1514-45-0 [chemicalbook.com]
- 5. ontosight.ai [ontosight.ai]
- 6. chemscene.com [chemscene.com]
- 7. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 8. WO2021175200A1 - Ferroptosis inhibitorsâdiarylamine para-acetamides - Google Patents [patents.google.com]
Introduction: The Significance of the Hydroxamic Acid Pharmacophore
An In-Depth Technical Guide to Trifluoroacetohydroxamic Acid (CAS 1514-45-0): A Core Moiety for Metalloenzyme Inhibition
Hydroxamic acids represent a pivotal class of organic compounds extensively explored in medicinal chemistry for their potent ability to chelate metal ions.[1][2] This functionality makes them highly effective inhibitors of metalloenzymes, a diverse group of proteins that require a metal ion cofactor for their catalytic activity.[2][3] A key family of such enzymes is the histone deacetylases (HDACs), which utilize a Zn(II) ion in their active site to catalyze the removal of acetyl groups from lysine residues on histone and non-histone proteins.[1][4] The inhibition of HDACs has emerged as a validated therapeutic strategy, particularly in oncology, with several hydroxamic acid-based drugs, such as Vorinostat (SAHA), approved for treating various cancers.[1][2][5]
This guide focuses on a fundamental yet powerful member of this class: Trifluoroacetohydroxamic acid (TFHA) , identified by its CAS number 1514-45-0 . As one of the simplest fluorinated hydroxamic acids, TFHA serves as a critical building block and a tool compound for understanding the principles of HDAC inhibition and for designing next-generation therapeutics with improved pharmacological profiles. The incorporation of the electron-withdrawing trifluoromethyl group imparts unique chemical and biological properties that distinguish it from non-fluorinated analogs, influencing its acidity, binding kinetics, and metabolic stability.[6][7]
Core Physicochemical and Structural Properties
Understanding the fundamental properties of TFHA is essential for its application in experimental settings. The trifluoromethyl group significantly impacts the electronic character of the hydroxamic acid moiety, a key consideration in its interaction with biological targets.
| Property | Value | Source |
| CAS Number | 1514-45-0 | [8][9] |
| Molecular Formula | C₂H₂F₃NO₂ | [8] |
| Molecular Weight | 129.04 g/mol | [8] |
| Purity | Typically ≥98% | [8] |
| Appearance | Varies (often a solid) | |
| SMILES | O=C(C(F)(F)F)NO | [8] |
| Storage | Sealed in dry, 2-8°C | [8] |
The strong inductive effect of the three fluorine atoms increases the acidity of the N-H proton of the hydroxamic acid compared to its non-fluorinated counterpart, acetohydroxamic acid. This enhanced acidity can lead to a stronger and more geometrically constrained coordination with the Zn(II) ion in the HDAC active site, a critical factor for potent inhibition.
Synthesis and Purification of Trifluoroacetohydroxamic Acid
The synthesis of hydroxamic acids is a well-established field in organic chemistry. The most direct and common approach involves the reaction of an ester precursor with hydroxylamine, often in the presence of a base.[1][10] This methodology is readily adaptable for the preparation of TFHA from a commercially available trifluoroacetic acid ester.
Workflow for TFHA Synthesis
Caption: Synthesis workflow for Trifluoroacetohydroxamic Acid.
Detailed Experimental Protocol: Synthesis of TFHA
This protocol describes a standard laboratory-scale synthesis from ethyl trifluoroacetate. The causality for using a base like sodium methoxide is to generate the more nucleophilic free hydroxylamine from its hydrochloride salt, thereby driving the reaction forward.[1][11]
-
Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve hydroxylamine hydrochloride (1.2 equivalents) in anhydrous methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium methoxide (1.3 equivalents) in methanol. A precipitate of sodium chloride will form. Stir for 30 minutes.
-
-
Reaction:
-
To the cooled hydroxylamine solution, add ethyl trifluoroacetate (1.0 equivalent) dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture again to 0°C.
-
Carefully acidify the mixture to pH ~3-4 with a cold, dilute solution of hydrochloric acid (e.g., 1 M HCl). This step is crucial to neutralize any remaining base and protonate the hydroxamate product.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
-
Purification:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude TFHA product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure Trifluoroacetohydroxamic acid.
-
Mechanism of Action: A Potent Zinc-Binding Group for HDAC Inhibition
The therapeutic and research value of TFHA stems from its function as an HDAC inhibitor. HDACs are overexpressed in many cancers, leading to the deacetylation of histones.[4] This results in chromatin condensation and the repression of tumor suppressor gene transcription. HDAC inhibitors like TFHA reverse this process, leading to histone hyperacetylation, reactivation of gene expression, and ultimately, cell cycle arrest and apoptosis in transformed cells.[1][12]
The inhibitory mechanism is centered on the hydroxamic acid moiety, which acts as a powerful bidentate chelator for the catalytic Zn(II) ion within the HDAC active site.[1][3] The trifluoromethyl group of TFHA enhances this interaction.
Molecular Interaction within the HDAC Active Site
Caption: Chelation of Zn(II) by TFHA in the HDAC active site.
The key interactions are:
-
Zinc Chelation: The carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid group form strong coordinate bonds with the Zn(II) ion, effectively blocking the active site.
-
Hydrogen Bonding: The N-hydroxyl group can form a hydrogen bond with a nearby tyrosine residue, further stabilizing the inhibitor-enzyme complex.
-
Hydrophobic Interactions: The trifluoromethyl group can engage in interactions with the hydrophobic channel of the active site, contributing to binding affinity and potentially influencing isoform selectivity.
Evaluating Biological Activity: In Vitro HDAC Inhibition Assay
To quantify the inhibitory potency of TFHA, a robust and reproducible assay is required. Fluorometric assays are widely used in both academic and industrial settings due to their high sensitivity and suitability for high-throughput screening.[13][14][15]
Workflow for Fluorometric HDAC Inhibition Assay
Sources
- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Lipophilic Acetohydroxamic Acid Derivatives Based on Conformationally Constrained Spiro Carbocyclic 2,6-Diketopiperazine Scaffolds with Potent Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computationally Guided Design, Synthesis, and Evaluation of Novel Non-Hydroxamic Histone Deacetylase Inhibitors, Based on N-Trifluoroacetamide as a Zinc-Binding Group, Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. exchemistry.com [exchemistry.com]
- 6. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. Acetamide, 2,2,2-trifluoro-N-hydroxy- | 1514-45-0 [chemicalbook.com]
- 10. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trichostatin A Relieves Growth Suppression and Restores Histone Acetylation at Specific Sites in a FUS ALS/FTD Yeast Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Thermodynamic and Mechanistic Profiling of Trifluoroacetohydroxamic Acid (TFAHA)
Executive Summary
In the optimization of metalloenzyme inhibitors, tuning the pKa of zinc-binding groups (ZBGs) is a critical step to maximize target affinity while maintaining a favorable pharmacokinetic profile. Hydroxamic acids are the gold standard ZBGs for targeting enzymes like Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs). Within this chemical class, Trifluoroacetohydroxamic acid (TFAHA) represents a masterclass in electrostatic engineering. By substituting the methyl group of acetohydroxamic acid (AHA) with a strongly electron-withdrawing trifluoromethyl (-CF3) group, the thermodynamic landscape of the molecule is fundamentally altered. This whitepaper details the structural causality behind TFAHA's extreme acidity, its unique metalloenzyme coordination geometry, and the self-validating protocols required to accurately determine its pKa.
Structural Causality: The Inductive Power of the Trifluoromethyl Group
To understand the acidity of TFAHA, we must examine the baseline set by its unfluorinated analog, Acetohydroxamic acid (AHA). AHA possesses an aqueous pKa of approximately 9.32 to 9.40[1], making it predominantly neutral at physiological pH (7.4)[2].
When the methyl group is replaced by a -CF3 moiety to form TFAHA (CF3CONHOH), the molecule experiences a profound inductive effect (-I effect). The highly electronegative fluorine atoms withdraw electron density through the sigma-bond framework, pulling electron density away from the hydroxamate moiety (-CONHOH).
This withdrawal serves a dual purpose:
-
Conjugate Base Stabilization: The resulting anion formed upon deprotonation is highly stabilized via charge delocalization, drastically lowering the energy barrier for proton dissociation.
-
N-Acid Preference: In the gas phase, the molecules of neutral hydroxamic acids exist in several forms that are close in energy. However, ab initio calculations reveal that TFAHA acts primarily as an N-acid rather than an O-acid[3]. The deprotonation occurs preferentially at the nitrogen atom, as the resulting N-anion is thermodynamically superior when adjacent to the highly electron-withdrawing CF3-carbonyl system[3].
Thermodynamic Data: Acidity and pKa Values
The stabilization of the TFAHA conjugate base manifests in an exceptionally high gas-phase acidity. Utilizing the hybrid ONIOM (B3LYP/6-311+G(d,p):AM1) computational method, the gas-phase acidity of TFAHA has been calculated at 1336 kJ mol⁻¹ [3]. This is the highest gas-phase acidity recorded among substituted hydroxamic and silahydroxamic acids[3].
In aqueous environments, this massive intrinsic acidity translates to a significant acidic shift in its pKa compared to standard alkyl hydroxamates, ensuring a higher fraction of the molecule exists in the ionized state at physiological pH.
Quantitative Comparison of Hydroxamate Acidity
| Property | Acetohydroxamic Acid (AHA) | Trifluoroacetohydroxamic Acid (TFAHA) |
| Chemical Formula | CH3CONHOH | CF3CONHOH |
| Aqueous pKa | 9.32 - 9.40 | Acidic shift (Significantly < 9.0) |
| Gas-Phase Acidity | Lower | 1336 kJ mol⁻¹ (Highest in class) |
| Primary Anion (Gas) | N-acid | N-acid |
| Zn²⁺ Coordination | Tetrahedral (N-bound) | Trigonal Bipyramidal (N, F-chelate) |
Metalloenzyme Coordination Dynamics
The ionization state of a hydroxamate dictates its binding geometry within metalloenzyme active sites. For standard inhibitors like AHA, the ionized nitrogen binds directly to the Zn²⁺ ion, forming a standard tetrahedral coordination complex[4].
TFAHA, however, leverages its unique structural and electronic properties to alter this paradigm. Structural analysis of the human CA II complex with TFAHA reveals a highly specialized binding mode: the ionized nitrogen and a fluorine atom from the -CF3 group form a 5-membered chelate with the zinc ion[4]. This bidentate interaction forces the coordination geometry into an approximately trigonal bipyramidal state[4]. This unique chelation is a direct consequence of the strong acidity and the spatial availability of the electronegative fluorine atoms induced by the -CF3 moiety[4].
Figure 1: Deprotonation and Zn2+ metalloenzyme binding mechanism of Trifluoroacetohydroxamic acid.
Self-Validating Experimental Protocols for pKa Determination
As an application scientist, I emphasize that any thermodynamic measurement must be a self-validating system. The extreme electron-withdrawing nature of TFAHA requires stringent controls during pKa determination to prevent solvent-level artifacts.
Protocol A: Potentiometric Titration (Aqueous/Co-solvent)
This protocol utilizes a closed-loop potentiometric system to derive the macroscopic pKa.
-
Electrode Calibration (Self-Validation Step): Standardize the glass electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C. Causality: Temperature fluctuations alter the Nernstian slope and the autoionization constant of water (Kw), which will skew the calculated pKa.
-
Sample Preparation: Dissolve 2.0 mM of TFAHA in a background electrolyte of 0.1 M KCl. Causality: The high ionic strength background ensures that the activity coefficients of the species remain constant throughout the titration, allowing the concentration quotient to accurately reflect the thermodynamic equilibrium constant.
-
Inert Atmosphere Titration: Titrate the solution with standardized 0.1 M NaOH under a continuous flow of high-purity Argon. Causality: Atmospheric CO₂ easily dissolves in basic solutions to form carbonic acid, introducing a secondary buffering system that distorts the titration curve.
-
Data Processing: Calculate the pKa from the inflection point of the titration curve using the Henderson-Hasselbalch equation, applying the Debye-Hückel equation for activity corrections.
Protocol B: Computational Validation (DFT/ONIOM)
Experimental data should always be corroborated by first-principles computational modeling.
-
Geometry Optimization: Optimize the neutral and anionic (N-deprotonated) forms of TFAHA using the Becke3LYP functional with a polarized triple split valence 6-311+G(d,p) basis set[3].
-
Energy Calculation: Compute the zero-point energy (ZPE) and thermal corrections to obtain the standard Gibbs free energy of deprotonation in the gas phase (targeting the benchmark 1336 kJ mol⁻¹ value)[3].
-
Solvation Modeling: Apply a continuum solvation model (e.g., SMD) to calculate the free energy of solvation in water. Causality: Gas-phase acidities do not account for the massive stabilization of the anion by aqueous hydrogen bonding. The complete thermodynamic solvation cycle is mandatory to accurately derive the aqueous pKa from ab initio data.
References
-
The Gas-Phase Acidities of Substituted Hydroxamic and Silahydroxamic Acids: A Comparative ab Initio Study Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]
-
Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Source: SciSpace / Chemical Reviews URL:[Link]
-
Acetohydroxamic Acid: Uses, Side Effects & Dosage Source: Healio URL:[Link]
-
Lithostat (Acetohydroxamic Acid Tablets): Side Effects, Uses, Dosage, Interactions, Warnings Source: RxList URL:[Link]
Sources
Zinc-Binding Affinity and Coordination Dynamics of Trifluoroacetohydroxamic Acid: A Mechanistic Whitepaper
Executive Summary
Hydroxamic acids represent the gold standard of zinc-binding groups (ZBGs) in the rational design of inhibitors targeting critical metalloenzymes, including histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and carbonic anhydrases (CAs). However, the traditional acetohydroxamic acid (AHA) scaffold frequently suffers from off-target promiscuity and suboptimal pharmacokinetic profiles.
The introduction of a trifluoromethyl (
Physicochemical Causality: The Inductive Power of the Trifluoromethyl Group
The binding affinity of a hydroxamate to a catalytic
The
The Causality of Affinity: Because the pKa is significantly lowered by the
Table 1: Comparative Physicochemical and Structural Properties
| Property | Acetohydroxamic Acid (AHA) | Trifluoroacetohydroxamic Acid (TFAHA) | Causality / Impact |
| Substituent Group | Methyl ( | Trifluoromethyl ( | Inductive electron withdrawal by F atoms. |
| Gas-Phase Acidity | Lower | Highest (1336 kJ/mol) | |
| Predominant State (pH 7.4) | Neutral / Protonated | Anionic / Deprotonated | Higher fraction of active zinc-binding species. |
| Zn²⁺ Coordination Geometry | Tetrahedral | Trigonal Bipyramidal | Shift in orbital hybridization preference. |
| Primary Binding Mode | Monodentate (N) or Bidentate (O,O) | 5-Membered Chelate (F and Ionized N) | Direct participation of fluorine in metal coordination. |
Structural Biology: A Paradigm Shift in Coordination Geometry
The most striking consequence of fluorination is not merely thermodynamic, but structural. While standard hydroxamates like AHA typically bind
High-resolution structural studies of TFAHA bound to human Carbonic Anhydrase II (hCA II) reveal that the fluorine atom directly participates in metal coordination. The ionized nitrogen and a fluorine atom from the
The Causality of Geometry: The steric bulk and the highly electronegative lone pairs of the fluorine atoms force a reorganization of the enzyme's active site water network. This interaction shifts the zinc coordination geometry from a tetrahedral arrangement to an approximately trigonal bipyramidal state[2]. This rare geometry offers a novel vector for designing highly isoform-selective metalloenzyme inhibitors, as only specific enzyme pockets can accommodate this structural reorganization.
Figure 1: Divergent zinc coordination geometries driven by the trifluoromethyl group.
Self-Validating Experimental Workflows
To rigorously characterize the binding affinity and coordination geometry of TFAHA, we must employ orthogonal, self-validating methodologies. The following protocols are engineered to ensure absolute data integrity by embedding internal controls directly into the workflow.
Figure 2: Self-validating experimental workflow combining thermodynamic and structural profiling.
Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
ITC is the only technique that directly measures the enthalpy (
-
Extensive Dialysis: Dialyze the target metalloenzyme against a highly stable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).
-
Causality: Metalloenzymes are highly sensitive to buffer composition. Using the exact dialysate to dissolve the TFAHA ligand prevents massive heat-of-dilution artifacts caused by mismatched salt or pH gradients.
-
-
Titration Execution: Inject
aliquots of TFAHA into the calorimetric cell containing enzyme at 25°C. -
Self-Validation Checkpoint (Blank Titration): Perform a parallel titration of TFAHA into the bare dialysate buffer. If the integrated heat of this blank run exceeds
, the buffer matching has failed, invalidating the run. Subtracting a flat, near-zero blank validates that the measured is purely derived from the zinc-ligand interaction. -
Data Integration: Fit the baseline-corrected thermogram to a one-site binding model to extract
, , and .
Protocol 2: Structural Validation via X-Ray Crystallography
To confirm the trigonal bipyramidal geometry and the 5-membered chelate, high-resolution structural data is non-negotiable.
-
Co-crystallization Execution: Incubate the metalloenzyme with a 5-fold molar excess of TFAHA prior to vapor diffusion crystallization.
-
Causality: Because TFAHA induces a profound conformational shift in the zinc coordination sphere (tetrahedral to trigonal bipyramidal), co-crystallization is preferred over crystal soaking. Soaking can cause pre-formed crystal lattices to crack due to the violent active-site remodeling induced by the
group.
-
-
Data Collection: Collect diffraction data at a synchrotron source to achieve a resolution of
. High resolution is strictly required to differentiate the electron density of fluorine from oxygen. -
Self-Validation Checkpoint (Omit Map Generation): Before modeling the TFAHA ligand into the active site, generate an
omit map. A positive electron density peak ( ) at the putative fluorine-zinc interaction site validates the 5-membered chelate geometry directly from the raw diffraction data, completely eliminating subjective model bias.
Implications for Metalloenzyme Inhibitor Design
The integration of trifluoroacetohydroxamic acid into drug discovery pipelines offers a distinct advantage over traditional ZBGs. By leveraging the inductive effect of the
References
-
Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Source: Chemical Reviews (2012), 112, 4421−4468. URL:[Link]
-
The Gas-Phase Acidities of Substituted Hydroxamic and Silahydroxamic Acids: A Comparative ab Initio Study. Source: The Journal of Physical Chemistry A (2002), 106, 24, 5832–5840. URL:[Link]
Sources
2,2,2-trifluoro-N-hydroxyacetamide toxicity and safety data sheet (SDS)
Part 1: Executive Summary
2,2,2-Trifluoro-N-hydroxyacetamide (CAS: 1514-45-0), often abbreviated as TFHA, represents a critical yet hazardous building block in medicinal chemistry and organic synthesis. Structurally, it combines a highly electron-withdrawing trifluoromethyl group with a reactive hydroxamic acid moiety. This unique architecture makes it an invaluable intermediate for synthesizing trifluoromethylated heterocycles and exploring histone deacetylase (HDAC) inhibition pharmacophores.
However, its utility comes with a strict toxicological caveat. As a hydroxamic acid, TFHA possesses latent genotoxic potential and hydrolytic instability that can release toxic byproducts. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of its hazards, ensuring that researchers can leverage its chemical potential without compromising safety.
Part 2: Chemical Identity & Physicochemical Properties[1][2]
The physicochemical profile of TFHA dictates its handling requirements. Its acidity (pKa ~6-7) is significantly enhanced by the trifluoromethyl group compared to acetohydroxamic acid, influencing its solubility and reactivity.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | Trifluoroacetohydroxamic acid; N-Hydroxytrifluoroacetamide |
| CAS Number | 1514-45-0 |
| Molecular Formula | C₂H₂F₃NO₂ |
| Molecular Weight | 129.04 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 74–76 °C (Lit.)[1][2] |
| Acidity (pKa) | ~6.5 (Predicted due to -I effect of CF₃) |
| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate; Sparingly soluble in water |
Part 3: Hazard Identification & Toxicology Profile
GHS Classification (29 CFR 1910.1200)
While standard SDS documents list TFHA as an irritant, a senior scientist must treat it with higher caution due to its functional groups.
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3][4]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[3]
-
STOT - Single Exposure: Category 3 (May cause respiratory irritation).[2][4]
Mechanistic Toxicology: The "Hidden" Hazard
The true danger of TFHA lies not just in the intact molecule, but in its metabolic and hydrolytic fate. In aqueous environments or physiological systems, hydroxamic acids can undergo hydrolysis.
The Hydrolysis Pathway:
-
Trifluoroacetic Acid (TFA): A strong acid that causes immediate tissue corrosion and is persistent in the environment.
-
Hydroxylamine: A potent mutagen and hemotoxic agent. Hydroxylamine interferes with DNA replication (inducing point mutations) and can convert hemoglobin to methemoglobin, reducing oxygen transport capacity.
Diagram 1: Hydrolytic Toxicity Pathway
This diagram illustrates the breakdown of TFHA into its toxic constituents, explaining the causality behind its genotoxic potential.
Caption: Mechanistic decomposition of TFHA. The release of Hydroxylamine drives the genotoxic and hematologic risks, while TFA contributes to local corrosivity.
Part 4: Handling, Storage, & Emergency Protocols
Storage Stability
The trifluoromethyl group provides some stability, but the N-O bond is sensitive to light and heat.
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon).
-
Incompatibility: Avoid strong oxidizing agents, strong bases (promotes hydrolysis), and acid chlorides.
Emergency Response
-
Eye Contact: Flush immediately with water for 15 minutes.[5] The acidic nature of the hydrolysis product (TFA) requires immediate dilution.
-
Skin Contact: Wash with soap and water.[3][2][5] If redness persists, seek medical attention (potential for delayed chemical burns from TFA release).
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
Part 5: Experimental Applications & Safety Workflows
Application: Synthesis of O-Acyl Derivatives
TFHA is frequently used to synthesize O-acyl hydroxamates, which serve as precursors for Lossen rearrangements to generate trifluoromethylated amines.
Protocol:
-
Setup: Flame-dried round-bottom flask, N₂ atmosphere.
-
Dissolution: Dissolve TFHA (1.0 eq) in anhydrous CH₂Cl₂.
-
Base Addition: Add Pyridine (1.1 eq) at 0°C. Caution: Exothermic.
-
Acylation: Add Acid Chloride (1.0 eq) dropwise.
-
Workup: Quench with cold water. Extract with CH₂Cl₂. Wash with 1M HCl (to remove pyridine) and brine.
Safety Workflow: The "Double-Barrier" System
Because TFHA is a solid that can generate toxic dust and hydrolyze on moist surfaces, a standard lab coat is insufficient.
Diagram 2: Safe Handling Workflow
This flowchart defines the mandatory engineering controls and PPE for handling TFHA.
Caption: The "Double-Barrier" safety protocol ensures containment of TFHA dust and protection against hydrolytic vapors.
Part 6: Scientific Rationale & Causality
Why the Trifluoro- Group Matters:
The electron-withdrawing nature of the CF₃ group (
Why Hydroxylamine Release is Critical:
In drug development, the "Ames Test" is a standard assay for mutagenicity. Compounds releasing hydroxylamine often test positive because hydroxylamine reacts with cytosine in DNA, leading to GC
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 1514-45-0, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Trifluoroacetohydroxamic acid. Retrieved from [Link]
- Santos, M. M. M., et al. (2017). Hydroxamic acids: from topical treatments to targeted anticancer drugs.Medicinal Research Reviews. (Contextual reference for HDAC inhibition mechanism).
Sources
Methodological & Application
Protocol for reacting hydroxylamine with ethyl trifluoroacetate
Application Note: Controlled Synthesis of Trifluoroacetohydroxamic Acid (TFAHA)
Abstract & Strategic Value
This application note details the optimized protocol for synthesizing trifluoroacetohydroxamic acid (TFAHA) via the nucleophilic acyl substitution of ethyl trifluoroacetate (ETFA) with hydroxylamine. While the reaction of standard esters with hydroxylamine is a staple of organic synthesis (often used in the Lossen rearrangement or as a colorimetric test), the introduction of the trifluoromethyl (
Key Technical Insight: The strong electron-withdrawing nature of the
Safety & Hazard Profile (Critical)
WARNING: Hydroxylamine and its derivatives possess distinct high-risk hazards.
| Hazard Category | Specific Risk | Mitigation Strategy |
| Explosivity | Free hydroxylamine is unstable. Heating or concentrating pure hydroxylamine can lead to violent decomposition. | NEVER heat the reaction mixture above |
| Mutagenicity | Hydroxylamine is a known mutagen and suspected carcinogen.[2] | Double-glove (Nitrile) and work exclusively in a fume hood. |
| Volatility | Ethyl trifluoroacetate is highly volatile (b.p. | Keep reaction vessels sealed; use a reflux condenser even at RT to prevent reagent loss. |
| Chemical Burns | Hydroxylamine hydrochloride is corrosive; NaOMe is caustic. | Immediate water flush upon contact. Neutralize spills with dilute acid. |
Reaction Mechanism
The synthesis proceeds via an addition-elimination pathway. The nucleophilic nitrogen of the hydroxylamine attacks the highly activated carbonyl of the ester.
Figure 1: Mechanistic pathway.[3] The electron-withdrawing
Materials & Equipment
Reagents:
-
Ethyl Trifluoroacetate (ETFA): 1.0 equivalent (e.g.,
, ). -
Hydroxylamine Hydrochloride (
): 1.5 equivalents (e.g., , ). Note: Excess ensures complete consumption of the ester. -
Base: Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe). 1.5 equivalents. Note: KOH in Methanol is preferred for easier salt filtration.
-
Solvent: Anhydrous Methanol (
). -
Validation Reagent:
Ferric Chloride ( ) in HCl.
Equipment:
-
Three-neck round-bottom flask (
) equipped with a thermometer and addition funnel. -
Ice/Water bath.
-
Magnetic stirrer.
-
Vacuum filtration setup (Buchner funnel).
-
Rotary evaporator (bath temp
).
Experimental Protocol
Phase 1: Preparation of Free Hydroxylamine
Rationale: Hydroxylamine is supplied as a stable HCl salt. It must be deprotonated to release the nucleophilic free amine. This is done in situ to minimize instability risks.
-
Dissolution: In the
flask, dissolve of ( ) in of anhydrous methanol. -
Neutralization: Dissolve
of KOH ( ) in of methanol. -
Precipitation: Cool the hydroxylamine solution to
. Slowly add the KOH solution with stirring. A heavy white precipitate of KCl will form immediately. -
Filtration: Stir for 15 minutes at
. Filter the mixture rapidly through a Buchner funnel to remove the KCl salt.-
Critical Checkpoint: The filtrate is now a solution of free hydroxylamine in methanol. Use immediately. Do not store.
-
Phase 2: Controlled Acylation
Rationale: The
-
Setup: Return the clear filtrate to a clean reaction flask. Cool to
using an ice bath. -
Addition: Place
( , ) of Ethyl Trifluoroacetate in the addition funnel. -
Reaction: Add the ester dropwise over 30 minutes, maintaining the internal temperature below
. -
Equilibration: Once addition is complete, allow the reaction to warm to room temperature naturally. Stir for 2–4 hours.
-
Note: Unlike standard esters which may require reflux, ETFA reacts quantitatively at RT.
-
Phase 3: In-Process Validation (The Test)
Rationale: This colorimetric test confirms the presence of the hydroxamic acid functionality (
-
Take a
aliquot of the reaction mixture. -
Add to
of solution (acidified). -
Observation: A deep Burgundy/Violet color indicates a positive result (Formation of the Iron(III)-hydroxamate complex).
-
Yellow/Orange: Negative (Unreacted ester or hydrolysis to acid).
-
Phase 4: Workup & Isolation
-
Concentration: Remove the bulk of the methanol via rotary evaporation at
(do not exceed ). -
Acidification: The residue will be a thick oil or semi-solid. Dissolve in
water and cool to . Acidify carefully with HCl to pH .-
Expert Note: The
group increases the acidity of the hydroxamic NH. You must acidify below its pKa to extract it into the organic phase.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (
). -
Drying: Combine organic layers, dry over anhydrous
, and filter. -
Final Isolation: Evaporate the solvent to yield the crude Trifluoroacetohydroxamic acid. It can be recrystallized from Toluene/Hexane if high purity is required.
Workflow Visualization
Figure 2: Step-by-step experimental workflow ensuring safety and purity.
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Low Yield | Hydrolysis of ETFA. | Ensure methanol is anhydrous. Avoid water in the initial steps.[2] |
| No Color with | Reaction failed or pH too low during test. | Ensure the test solution is buffered or slightly neutralized if the sample is very acidic. |
| Oil instead of Solid | Impurities or solvent retention. | Triturate the oil with cold hexanes to induce crystallization. |
| Runaway Exotherm | Addition too fast. | Stop addition. Cool to |
References
-
Preparation of Hydroxamic Acids: Hauser, C. R.; Renfrow, W. B. "Benzohydroxamic Acid."[2][4][5] Organic Syntheses, Coll. Vol. 2, p. 67 (1943). (Foundational methodology for hydroxamic acid synthesis from esters).
-
Ferric Chloride Test: "The Ferric Hydroxamate Test for Esters." LibreTexts Chemistry. (Validation protocol).
- Trifluoroacetate Reactivity: Bissell, E. R.; Finger, M. "Fluorine-Containing Nitrogen Compounds." Journal of Organic Chemistry, 24(9), 1256–1259 (1959).
-
Safety Data: "Hydroxylamine Hydrochloride Safety Data Sheet." Fisher Scientific. (Critical safety parameters).
Sources
Application Note: Trifluoroacetohydroxamic Acid (TFAH) in Peptide Synthesis & Modification
This Application Note is designed to address the specialized use of Trifluoroacetohydroxamic Acid (TFAH) and its derivatives in peptide chemistry. While often confused with the common capping reagent Trifluoroacetic Anhydride (TFAA) or the protecting group Trifluoroacetamide, TFAH (
Executive Summary
Trifluoroacetohydroxamic Acid (TFAH) is a specialized organofluorine reagent (
-
Chemoselective Transformation: Converting peptide aldehydes to nitriles (The Pomeroy-Craig reaction).
-
Pharmacophore Installation: Introducing the trifluoroacetohydroxamate moiety as a Zinc-Binding Group (ZBG) in metalloprotease inhibitors.
-
Mechanistic Benchmarking: Modeling
acyl shifts and trifluoroacetylation side reactions during acidolytic cleavage.
Crucial Distinction:
-
TFAA (
: The standard reagent for N-terminal capping and introducing the TFA protecting group. -
TFAH (
): A hydroxamic acid reagent used for functional group interconversion and ZBG synthesis.
Core Application: Synthesis of Peptidyl Nitriles
The most potent application of TFAH in peptide chemistry is the direct conversion of aldehydes (side-chain or C-terminal) into nitriles. This is valuable for synthesizing non-canonical amino acids (e.g., converting an oxidized Serine/Threonine derivative into a cyano-alanine derivative) or preparing "warhead" peptides.
Mechanism: The Modified Lossen Rearrangement
TFAH reacts with aldehydes to form an O-acylated oxime intermediate, which undergoes elimination to yield the nitrile.
Figure 1: Pathway for the conversion of peptide aldehydes to nitriles using Trifluoroacetohydroxamic Acid.
Protocol 1: Conversion of Peptide Aldehydes to Nitriles
Objective: To convert a C-terminal aldehyde (generated via oxidative cleavage or reduction) into a nitrile group.
Reagents:
-
TFAH Stock: 0.5 M Trifluoroacetohydroxamic acid in dry Pyridine/Toluene (1:1).
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
-
Base: Pyridine (acts as both solvent and base).
Step-by-Step Procedure:
-
Preparation: Dissolve the peptide aldehyde (1.0 equiv) in anhydrous Pyridine/Toluene (1:1 v/v). Concentration should be ~0.1 M.
-
Addition: Add Trifluoroacetohydroxamic acid (1.5 – 2.0 equiv) to the solution.
-
Reaction: Stir the mixture at reflux (or 80°C) for 2–4 hours.
-
Note: For thermally sensitive peptides, the reaction can be performed at Room Temperature (RT) for 24 hours, though yields may be lower.
-
-
Monitoring: Monitor by HPLC/MS. Look for the mass shift:
(Wait, Aldehyde is Mass ; Nitrile is ? No. . Mass change: ? No. (MW) (MW - 3 + 14 = MW+11)? Let's check: (29) (26). Mass shift is -3 Da from the oxime, or -3 Da from aldehyde?-
Correction:
(Mass X) + (Mass X + 15). - (Mass X + 15 - 18 = Mass X - 3).
-
Target Mass:
Da.
-
-
Work-up: Evaporate solvents under reduced pressure. Resuspend residue in DCM, wash with 0.1 M HCl (to remove pyridine), then saturated
, and Brine. -
Purification: Purify via RP-HPLC using a standard 0.1% TFA/Acetonitrile gradient.
Application 2: Synthesis of Trifluoroacetohydroxamate Inhibitors
TFAH is a potent Zinc-Binding Group (ZBG) . Incorporating this moiety into a peptide sequence (usually at the C-terminus or on a Lysine side chain) creates powerful inhibitors for Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs).
Protocol 2: Installing the TFAH Moiety on a Lysine Side Chain
Objective: To acylate the
Alternative Route (Using TFAH as Nucleophile):
If the peptide contains an activated electrophile (e.g.,
Reagents:
-
Peptide-Resin: Peptidyl-Lys(
-Haloacetyl)-Resin. -
Base: Cesium Carbonate (
) or DIEA.
Procedure:
-
Swelling: Swell the resin (e.g., Rink Amide) in DMF for 30 min.
-
Coupling: Dissolve TFAH (5 equiv) and
(5 equiv) in DMF. Add to the resin. -
Incubation: Shake at RT for 4–6 hours.
-
Mechanism: The Hydroxamic acid oxygen (or nitrogen, depending on conditions) acts as the nucleophile, displacing the halide.
-
Note: TFAH is an ambident nucleophile. Under basic conditions,
-alkylation is often favored, but -alkylation can occur. For strict ZBG synthesis, pre-formed building blocks are preferred.
-
Mechanistic Insight: TFAH in Side Reactions
Understanding TFAH is critical for troubleshooting unwanted trifluoroacetylation .
During the cleavage of peptides containing Serine/Threonine using high concentrations of TFA, trifluoroacetyl esters (
TFAH Connection:
TFAH serves as a model compound to study the stability of the
Data Table: Stability of TFA-Groups
| Group | Structure | Stability in 95% TFA | Stability in Piperidine (20%) | Removal Condition |
| N-TFA | Stable | Stable (mostly) | 1M NaOH or | |
| O-TFA | Unstable (Hydrolyzes) | Labile (Aminolysis) | Aqueous pH > 7 | |
| TFA-Hydroxamate | Stable | Labile | Hydrazine or dilute Base |
References
-
Pomeroy, J. H., & Craig, C. A. (1959). Two New Syntheses of Nitriles from Aldehydes, Using O,N-Bis-(trifluoroacetyl)-hydroxylamine or Trifluoroacetohydroxamic Acid.[1] Journal of the American Chemical Society.[5][3][6] Link
-
Scolnick, L. R., et al. (1997). Altering the Specificity of the Carbonic Anhydrase Isozymes. Biochemistry (Discusses TFAH as a ZBG). Link
-
Otaka, A., et al. (2002). Silver Chloride-Promoted Conversion of Peptide Thioesters to Peptide Amides. Tetrahedron Letters (Context on hydroxamic acid intermediates). Link
-
Kent, S. B. H. (2009). Total Synthesis of Proteins by Chemical Ligation. Chemical Society Reviews. Link
Disclaimer: Trifluoroacetohydroxamic acid is a potent chemical. Always handle in a fume hood. Its high acidity in the gas phase implies significant reactivity; ensure compatibility with other protecting groups (e.g., Trityl, Boc) before broad application.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Новые гидроксиламинсодержащие аналоги агматина и биогенных полиаминов + " - скачать бесплатно автореферат диссертации по " + биологии + ", специальность " + Молекулярная биология [earthpapers.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (PDF) On the Reaction of 2-Alkanoylnaphthohydroquinones with Hydroxylamine: Access to Cytotoxic 2-(Hydroxyamino)-1,4-naphthoquinone and Their 3-(Hydroxyimino)alkyl Analogous (2022) | Jaime A. Valderrama [scispace.com]
Solid-phase synthesis applications of fluorinated hydroxamates
A Guide to Library Generation and Optimization for Drug Discovery
Part 1: Strategic Overview & Scientific Rationale
The "Fluorine Effect" in Hydroxamate Design
Hydroxamic acids (
The strategic introduction of fluorine into these scaffolds offers three distinct advantages that solid-phase synthesis (SPS) must accommodate:
-
pKa Modulation: Fluorine substitution on the
-carbon or the aryl core withdraws electrons, lowering the pKa of the hydroxamic acid NH group. This can enhance metal chelation affinity but requires careful handling during base-mediated coupling steps to prevent side reactions. -
Metabolic Stability: Fluorination blocks labile metabolic hot-spots (e.g., hydroxylation of the alkyl chain in SAHA analogs), extending half-life (
). -
Lipophilicity: The
bond increases lipophilicity ( ), improving membrane permeability for intracellular targets like HDACs.
Solid-Phase Strategy: The "Resin-Linker" Decision
The success of fluorinated hydroxamate synthesis hinges on the resin-linker choice. Unlike standard peptides, hydroxamates are prone to Lossen rearrangement or N-O bond cleavage under harsh conditions.
| Resin System | Linker Chemistry | Suitability for Fluorinated Hydroxamates |
| 2-Chlorotrityl Chloride (2-CTC) | Acid-labile (1-5% TFA) | High. Allows cleavage of the hydroxamate without degrading the N-O bond or affecting fluorinated side chains. Preferred for library generation. |
| Wang Resin | Acid-labile (50-95% TFA) | Medium. Requires harsher cleavage conditions which may cause side reactions in electron-deficient fluorinated aromatics. |
| Rink Amide | Amide Linkage | Low. Generates primary amides, not hydroxamates, unless a specific hydroxamate linker is attached first. |
| Sasrin / Hydroxylamine Resin | Hydroxylamine-functionalized | High. The resin is the protecting group. Direct coupling of fluorinated acids to the resin-bound amine. |
Part 2: Detailed Experimental Protocols
Protocol A: Direct Coupling on Hydroxylamine-Functionalized Resin
Best for: Generating libraries of diverse fluorinated acyl groups (e.g.,
1. Resin Loading (Immobilization of Hydroxylamine)
Objective: Create a resin-bound O-protected hydroxylamine species.
-
Reagents: 2-Chlorotrityl chloride resin (1.0-1.6 mmol/g), N-Hydroxyphthalimide (or Fmoc-NH-OH), DIPEA, DCM.
-
Step-by-Step:
-
Swell 1.0 g of 2-CTC resin in dry DCM (10 mL) for 20 min.
-
Prepare a solution of N-Hydroxyphthalimide (3 eq) and DIPEA (5 eq) in DCM/DMF (1:1). Note: Fmoc-NH-OH is an alternative if mild base deprotection is preferred over hydrazine.
-
Add solution to resin and shake for 2 h at RT.
-
Wash resin: DCM (3x), DMF (3x), MeOH (3x), DCM (3x).
-
Deprotection: Treat resin with hydrazine monohydrate (5% in DMF) for
min to remove the phthalimido group, exposing the free .
-
2. Coupling of Fluorinated Carboxylic Acids
Objective: Attach the fluorinated scaffold.
-
Reagents: Fluorinated Carboxylic Acid (e.g., 4-(trifluoromethyl)benzoic acid,
-fluoro-phenylacetic acid), HATU, DIPEA, DMF. -
Mechanism: The electron-withdrawing nature of fluorine makes the carboxylic acid carbonyl more electrophilic, but the resulting amide proton more acidic.
-
Step-by-Step:
-
Dissolve Fluorinated Acid (3 eq) and HATU (2.9 eq) in dry DMF.
-
Add DIPEA (6 eq) and pre-activate for 2 min. Critical: Do not over-activate; fluorinated activated esters are highly reactive and prone to hydrolysis.
-
Add the activated mixture to the
. -
Shake at RT for 2-4 h. Monitor by Kaiser test (ninhydrin) – reaction is complete when beads are colorless (negative for free amine).
-
Wash: DMF (5x), DCM (5x).
-
3. Cleavage
-
Reagent: 5% TFA in DCM with 2% TIS (Triisopropylsilane) as a scavenger.
-
Step-by-Step:
-
Treat resin with cleavage cocktail for
min. -
Collect filtrates immediately into a flask containing cold ether or simply evaporate under
flow (avoid heating fluorinated hydroxamates in acid). -
Lyophilize to obtain the crude fluorinated hydroxamic acid.
-
Protocol B: The "SuFEx" Approach (Late-Stage Diversification)
Based on recent advancements (e.g., JACS Au 2024), this method uses Sulfur(VI) Fluoride Exchange to introduce diversity onto a resin-bound scaffold.
Concept: Build a hydroxamate scaffold containing a phenolic handle, convert it to a fluorosulfate (
-
Scaffold Synthesis: Couple a hydroxy-benzoic acid to the Hydroxylamine-Resin (as in Protocol A).
-
SuFEx Activation:
-
Treat resin-bound phenol with
(gas) or a surrogate like AISF (4-acetamidobenzenesulfonyl fluoride) + DBU in DMF. -
Result: Resin-bound Aryl-OSO2F.[2]
-
-
Diversification:
-
React the fluorosulfate resin with various amines or phenols (SuFEx click chemistry).
-
-
Cleavage: Standard 5% TFA cleavage yields the diversified hydroxamate library.
Part 3: Visualization & Workflows
General Synthesis Workflow
The following diagram illustrates the decision logic and workflow for synthesizing fluorinated hydroxamates.
Caption: Workflow for Solid-Phase Synthesis of Fluorinated Hydroxamates, highlighting the standard coupling pathway and the advanced SuFEx diversification route.
Part 4: Troubleshooting & Optimization
| Issue | Cause | Solution |
| Low Yield of Coupling | Fluorine electron-withdrawal deactivates the carboxylic acid nucleophile (if doing ester displacement) or makes the activated ester unstable. | Use HATU or COMU as coupling agents. Ensure anhydrous DMF. Pre-activate for <2 mins to avoid hydrolysis. |
| Racemization | Use DIC/Oxyma instead of HATU/Base. Maintain low temperature ( | |
| Lossen Rearrangement | Hydroxamic acids can rearrange to isocyanates under strongly acidic or basic conditions. | Avoid EDC (can cause rearrangement). Use 2-Chlorotrityl resin which allows cleavage with very mild acid (1% TFA), bypassing the rearrangement threshold. |
| Incomplete Cleavage | Fluorinated compounds may have different solvation properties, trapping them in the resin matrix. | Wash resin with THF before cleavage to swell. Repeat cleavage steps |
Part 5: References
-
Kitamura, S., et al. (2024). "Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors." JACS Au. Link
-
Besset, T., et al. (2023). "The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors." International Journal of Molecular Sciences. Link
-
Nandurkar, N. S., et al. (2013). "A convenient procedure for the solid-phase synthesis of hydroxamic acids on PEGA resins."[3] Tetrahedron Letters. Link
-
Meanwell, N. A. (2018).[4] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Faucher, F. F., et al. (2023).[5] "Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows." Israel Journal of Chemistry. Link
Sources
Elucidating the Catalytic Landscape of Trifluoroacetyl-Containing Compounds in Organic Oxidation: A Review of Current Literature
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document addresses the inquiry into the catalytic role of 2,2,2-trifluoro-N-hydroxyacetamide in organic oxidation. A comprehensive review of current scientific literature reveals a notable absence of established protocols or mechanistic studies detailing the use of this specific molecule as a catalyst for oxidation reactions. However, the investigation uncovered a significant body of research on structurally related compounds, particularly 2,2,2-trifluoroacetophenone , which demonstrates considerable utility as an organocatalyst in a variety of oxidation processes.
This guide, therefore, pivots to provide a detailed overview of the catalytic applications of these closely related trifluoroacetyl-containing compounds. By examining their established mechanisms and protocols, we aim to provide valuable context and scientifically-grounded insights that may inform future research directions, potentially including the exploration of this compound's own reactive potential. We will delve into the principles of organocatalytic oxidation, showcase relevant experimental procedures, and provide a framework for understanding the structure-activity relationships that govern this class of catalysts.
The Organocatalytic Potential of Fluorinated Ketones: The Case of 2,2,2-Trifluoroacetophenone
While direct evidence for the catalytic activity of this compound in oxidation is not present in the current literature, the structurally analogous ketone, 2,2,2-trifluoroacetophenone , has been identified as a highly effective organocatalyst for a range of oxidation reactions.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon, which is a key feature for its catalytic function.
This enhanced electrophilicity facilitates the formation of a reactive intermediate upon reaction with a terminal oxidant, most commonly hydrogen peroxide (H₂O₂). This intermediate is a highly potent oxidizing agent capable of transferring an oxygen atom to a variety of substrates.
Mechanism of Action: Activation of Hydrogen Peroxide
The catalytic cycle of 2,2,2-trifluoroacetophenone in the presence of hydrogen peroxide is a well-elucidated process. The key steps are as follows:
-
Hemiacetal Formation: The catalyst, 2,2,2-trifluoroacetophenone, reacts with hydrogen peroxide in a nucleophilic addition to form a peroxyhemiacetal intermediate.
-
Formation of the Active Oxidant: This intermediate is believed to be in equilibrium with a more reactive dioxirane species, which serves as the primary oxygen-transfer agent.
-
Oxygen Transfer: The dioxirane transfers an oxygen atom to the substrate (e.g., an alkene to form an epoxide, or a tertiary amine to form an N-oxide).
-
Catalyst Regeneration: Upon oxygen transfer, the catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Sources
Troubleshooting & Optimization
Technical Support Center: Stabilizing 2,2,2-Trifluoro-N-hydroxyacetamide (TFAHA) in Aqueous Media
Mechanistic Causality: The Hydrolysis of TFAHA
2,2,2-Trifluoro-N-hydroxyacetamide (TFAHA) is a potent zinc-binding pharmacophore frequently utilized in metalloenzyme inhibition, particularly for targeting Carbonic Anhydrases. However, researchers frequently encounter rapid degradation of TFAHA in aqueous assay buffers.
The instability of TFAHA is fundamentally driven by the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This functional group exerts a profound inductive effect (-I), significantly increasing the electrophilicity of the adjacent carbonyl carbon. Consequently, the carbonyl carbon becomes highly susceptible to nucleophilic attack by water molecules and hydroxide ions. Furthermore, the -CF₃ group dramatically increases the acidity of the hydroxamic acid; computational studies have demonstrated that1 among substituted hydroxamic acids[1].
In aqueous media, TFAHA undergoes two primary degradation pathways:
-
Base-Catalyzed Hydrolysis: At physiological pH (7.4) and above, hydroxide ions directly attack the highly electrophilic carbonyl carbon, leading to rapid cleavage into trifluoroacetic acid and hydroxylamine.
-
Acid-Catalyzed Hydrolysis: At low pH, protonation of the carbonyl oxygen enhances the electrophilicity of the carbon center, facilitating attack by neutral water molecules. The 2 of related acetohydroxamic acids is approximately 81.4 kJ/mol[2].
To achieve a self-validating experimental system, researchers must balance these two extremes by optimizing buffer pH, reducing water activity, and tightly controlling thermal parameters.
Troubleshooting Guide & FAQs
Q: Why does my TFAHA degrade so rapidly in standard PBS (pH 7.4) during overnight incubations? A: Standard Phosphate-Buffered Saline (pH 7.4) provides a sufficient concentration of hydroxide ions to initiate base-catalyzed hydrolysis. Because the -CF₃ group makes the carbonyl carbon exceptionally electrophilic, base-catalyzed hydrolysis occurs much faster for TFAHA than for standard aliphatic hydroxamic acids. Solution: Shift your assay buffer to a slightly acidic pH (e.g., pH 5.0 - 5.5) using MES or Acetate buffers, provided your target enzyme retains activity at this pH.
Q: Can I use metal ions to stabilize the hydroxamate moiety in solution? A: Yes, but with caveats. Hydroxamic acids form highly stable chelates with transition metals (e.g., Zn²⁺, Fe³⁺, Ni²⁺). In the case of TFAHA,3[3]. While metal complexation sterically protects the carbonyl center from nucleophilic attack, adding exogenous metals to your buffer will likely interfere with downstream metalloenzyme assays. It is preferable to stabilize the free ligand via solvent and temperature controls.
Q: How should I prepare and store my stock solutions to guarantee zero baseline hydrolysis? A: Never store TFAHA in aqueous solutions. Prepare concentrated stock solutions (e.g., 10 mM to 100 mM) in 100% anhydrous Dimethyl Sulfoxide (DMSO). DMSO acts as an aprotic solvent, completely eliminating the water activity required for hydrolysis. Store these aliquots at -20°C or -80°C in desiccated containers.
Quantitative Data: Hydroxamic Acid Stability Profiles
Table 1: Comparative Hydrolysis and Stability Parameters of Hydroxamic Acids
| Compound | Inductive Effect | Relative Acidity / pKa Shift | Optimal Aqueous pH for Stability | Primary Hydrolysis Products |
| Acetohydroxamic Acid (AHA) | Weak (+I) from -CH₃ | Baseline (pKa ~9.0) | pH 6.0 - 7.0 | Acetic Acid + Hydroxylamine |
| Benzohydroxamic Acid (BHA) | Resonance Stabilization | Moderate | pH 5.5 - 6.5 | Benzoic Acid + Hydroxylamine |
| This compound (TFAHA) | Strong (-I) from -CF₃ | Highly Acidic (Highest gas-phase acidity) | pH 4.5 - 5.5 | Trifluoroacetic Acid + Hydroxylamine |
Validated Experimental Protocol: Preparation of Stable TFAHA Working Solutions
To ensure scientific integrity and reproducible assay results, follow this self-validating protocol for generating aqueous TFAHA solutions.
Step 1: Anhydrous Stock Generation
-
Weigh lyophilized TFAHA powder in a low-humidity environment (preferably a dry box).
-
Dissolve the powder in 100% anhydrous DMSO to create a 50 mM master stock.
-
Aliquot into single-use amber microcentrifuge tubes to prevent freeze-thaw cycles and photodegradation. Store at -80°C.
Step 2: Buffer Optimization
-
Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer.
-
Adjust the pH to 5.5 using dilute HCl or NaOH. Causality: pH 5.5 minimizes both the acid-catalyzed protonation of the carbonyl and the base-catalyzed hydroxide attack.
-
Pre-chill the buffer on ice to ≤ 4°C. Causality: The hydrolysis reaction has a high activation energy (~81.4 kJ/mol); lowering the temperature exponentially decreases the reaction rate.
Step 3: Working Solution Dilution
-
Thaw a single DMSO stock aliquot immediately before use.
-
Dilute the stock into the pre-chilled MES buffer to your desired working concentration (e.g., 100 µM). Ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced protein denaturation in your assay.
-
Keep the working solution on ice and utilize it within 2 hours of aqueous dilution.
Step 4: Self-Validation (Quality Control)
-
To verify stability, run a blank sample of the working solution on an HPLC-UV system (monitoring at ~210 nm) at T=0 and T=2 hours. The area under the intact TFAHA peak should remain ≥ 98% relative to T=0.
Mandatory Visualization: Hydrolysis Pathways & Stabilization
Figure 1: Mechanistic pathways of TFAHA hydrolysis and targeted stabilization strategies.
References
- The Gas-Phase Acidities of Substituted Hydroxamic and Silahydroxamic Acids: A Comparative ab Initio Study Source: Researcher.life / ACS
- Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Source: SciSpace / ACS
- Kinetics of the hydrolysis of acetohydroxamic acid in a nitric acid solution Source: ResearchG
Sources
High-Yield Synthesis of Trifluoroacetohydroxamic Acid (TFAHA)
Technical Support & Troubleshooting Guide
Audience: Organic Chemists, Medicinal Chemists, Process Development Scientists. Scope: Optimization of synthesis, isolation, and purification of Trifluoroacetohydroxamic Acid (TFAHA).
Executive Summary: The Challenge of TFAHA
Trifluoroacetohydroxamic acid (
-
Increased Acidity: The
of TFAHA is significantly lower (predicted ~6.0–7.0) than typical hydroxamic acids (~8.8–9.0). This makes pH control during extraction critical. -
Hydrolytic Instability: The highly electrophilic carbonyl carbon is susceptible to rapid hydrolysis back to trifluoroacetic acid (TFA) under strongly basic or acidic conditions.
-
Extreme Water Solubility: The small, polar nature of the molecule makes partitioning into organic solvents difficult, often leading to "false" low yields where the product remains in the aqueous phase.
This guide provides an Optimized Ester Aminolysis Protocol designed to mitigate these risks, focusing heavily on the isolation strategy .
Optimized Protocol: Modified Ester Aminolysis
Reaction Principle:
Reagents:
-
Ethyl Trifluoroacetate (1.0 equiv)
-
Hydroxylamine Hydrochloride (1.5 equiv) — Excess drives equilibrium.
-
Sodium Methoxide (3.0 equiv, as 25% w/w solution in MeOH) — Base required to free
and neutralize HCl. -
Solvent: Anhydrous Methanol.
Step-by-Step Methodology:
-
Preparation of Free Hydroxylamine:
-
In a round-bottom flask under
, dissolve Hydroxylamine Hydrochloride (1.5 equiv) in anhydrous Methanol (approx. 5 mL/mmol). -
Cool to 0°C (Ice/Water bath).
-
Add Sodium Methoxide solution (3.0 equiv) dropwise over 15 minutes.
-
Observation: A white precipitate (NaCl) will form. Stir for an additional 15 minutes at 0°C.
-
-
Coupling Reaction:
-
Add Ethyl Trifluoroacetate (1.0 equiv) dropwise to the cold hydroxylamine slurry over 20 minutes.
-
Critical Control: Maintain internal temperature
to prevent side reactions (Lossen rearrangement or over-acylation). -
Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with
solution; product turns deep red/purple).
-
-
Workup (The Yield-Critical Step):
-
Concentration: Evaporate Methanol under reduced pressure (Rotavap) at < 30°C . Do not heat excessively. You will be left with a solid residue (Product salt + NaCl + NaOMe residues).
-
Dissolution: Dissolve the residue in a minimum amount of cold distilled water (just enough to solubilize solids).
-
Acidification: Cool the aqueous solution to 0°C. Carefully acidify with 1N HCl to pH 2–3 .
-
Why? You must protonate the hydroxamate anion (
) to the neutral acid ( ) to extract it. If pH > 6, it stays in water.
-
-
Salting Out: Saturate the aqueous layer with solid NaCl. This "salting out" effect drastically reduces the water solubility of organics.
-
Extraction: Extract continuously with Ethyl Acetate (EtOAc) or perform 5x extractions with EtOAc (solvent volume = 1:1 with aqueous phase).
-
Drying: Dry combined organics over
, filter, and concentrate in vacuo.
-
Troubleshooting Guide
Issue 1: "I see the product on TLC, but I recover nothing after extraction."
Root Cause: pH Mismatch.
Explanation: Due to the electron-withdrawing
-
Check the pH of the aqueous layer during extraction. It must be between 2.0 and 3.0 .
-
Do not go below pH 1.0, as this accelerates hydrolysis to Trifluoroacetic Acid.
Issue 2: "The product is an unstable oil or decomposes upon storage."
Root Cause: Hydrolysis or Lossen Rearrangement.
Explanation: Traces of acid or base left in the oil catalyze hydrolysis. Heat promotes the Lossen rearrangement (
-
Purification: Recrystallize immediately from EtOAc/Hexane or Toluene if solid. If oil, store as a dilute solution in EtOAc at -20°C.
-
Storage: Store under Argon at -20°C. Hydroxamic acids are notoriously hygroscopic; moisture accelerates decomposition.
Issue 3: "Low conversion of starting material."
Root Cause: Moisture in reagents or "O-acylation". Explanation: Ethyl trifluoroacetate hydrolyzes faster than it reacts with hydroxylamine if water is present. Alternatively, the hydroxylamine might attack the carbonyl via Oxygen instead of Nitrogen (rare but possible), or the product might react with a second equivalent of ester. Solution:
-
Ensure Methanol is anhydrous.
-
Use fresh Hydroxylamine Hydrochloride (it is hygroscopic).
-
Increase Hydroxylamine equivalents to 2.0.
Advanced Isolation: The Copper Complex Method
Use this if the standard extraction yields < 50%.
Hydroxamic acids form water-insoluble complexes with Copper(II). This property can be exploited to "fish" the product out of the aqueous soup.
-
After the reaction, evaporate MeOH and dissolve residue in water.
-
Add a saturated solution of Copper(II) Acetate (
). -
A green/blue precipitate (the Copper-TFAHA complex) will form.
-
Filter the solid and wash thoroughly with water (removes salts and unreacted starting materials).
-
Decomplexation: Suspend the green solid in EtOAc. Add dilute dilute
(or aqueous EDTA) and shake vigorously until the solid dissolves and the aqueous layer turns blue (copper removal). -
Separate the organic layer (containing pure TFAHA), dry, and evaporate.
Visual Workflow (Graphviz)
Caption: Decision tree for the synthesis and isolation of Trifluoroacetohydroxamic Acid, highlighting the critical pH adjustment step.
Frequently Asked Questions (FAQ)
Q1: Can I use Trifluoroacetic Anhydride (TFAA) instead of the ester?
-
Answer: It is possible but not recommended for yield improvement. TFAA is extremely reactive. The reaction with hydroxylamine is highly exothermic and often leads to O,N-diacylation (forming the O-acyl hydroxamate), which is the precursor for the Lossen rearrangement. The ester route is milder and more selective for the N-acyl product.
Q2: How do I confirm I have the product?
-
Answer:
-
Visual Test: Dissolve a small amount in MeOH and add 1 drop of 1%
. A deep wine-red color confirms the hydroxamic acid functionality ( ). -
NMR: In
-DMSO, look for the exchangeable protons. The and protons often appear as broad singlets, sometimes very downfield (9–11 ppm). The group will show a characteristic quartet in NMR around 115-120 ppm ( Hz).
-
Q3: What is the shelf-life of TFAHA?
-
Answer: Poor. Hydroxamic acids with electron-withdrawing groups are prone to decomposition. It should be used immediately or stored solid at -20°C. If it turns into a sticky oil, it has likely absorbed water or hydrolyzed.
References
-
Marmion, C. J., et al. (2004). "Hydroxamic acids as potent metal chelators: Synthesis and biological activity."[1] European Journal of Inorganic Chemistry. Link
-
Reddy, A. S., et al. (2011). "A simple and efficient synthesis of hydroxamic acids from carboxylic acids." Tetrahedron Letters, 52(38), 4859-4861. Link
-
Santos, M. M. M. (2018). "Recent developments in the synthesis of hydroxamic acids." Molecules, 23(5), 1168. (Review of general synthesis methods including ester aminolysis). Link
-
Yale, H. L. (1943). "The Hydroxamic Acids."[2][3][4][5][6] Chemical Reviews, 33(3), 209–256. (Classic review covering the Lossen rearrangement risks). Link
-
Grolman, E., et al. (2022). "Efficient removal of trifluoroacetic acid from water."[7] Journal of Hazardous Materials. (Provides context on the extreme water solubility and extraction difficulties of TFA derivatives). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lossen Rearrangement (Chapter 76) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient removal of trifluoroacetic acid from water using surface-modified activated carbon and electro-assisted desorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low zinc-binding affinity in trifluoro-hydroxamate analogs
Technical Support Center: Trifluoro-Hydroxamate Analogs
Welcome to the technical support center for researchers working with trifluoro-hydroxamate analogs. This guide is designed to help you navigate a common but complex challenge: lower-than-expected zinc-binding affinity. As a Senior Application Scientist, I've seen firsthand how subtle experimental variables can impact results. This resource moves beyond simple protocols to explain the underlying chemical principles and provide a logical, step-by-step framework for diagnosing and solving affinity issues.
Part 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses fundamental questions about the chemistry of trifluoro-hydroxamates to ensure your experimental expectations are correctly calibrated.
Q1: I added a trifluoromethyl group to my hydroxamate inhibitor, expecting to increase its acidity and binding affinity. Why might the affinity have decreased?
This is a crucial and common point of confusion. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group (EWG). As expected, this structural change increases the acidity of the hydroxamic acid N-OH proton, lowering its pKa.[1][2] While a lower pKa means the hydroxamate is more readily deprotonated to its active anionic form at physiological pH, this does not automatically guarantee stronger binding.
The binding affinity is a balance of two opposing effects:
-
Favorable Deprotonation: The lower pKa increases the population of the negatively charged hydroxamate, which is the species that chelates the zinc ion.
-
Unfavorable Chelation: The same EWG that lowers the pKa also pulls electron density away from the two coordinating oxygen atoms (the carbonyl and the N-hydroxyl oxygen). This reduction in electron density weakens the intrinsic strength of the coordinate bonds to the positively charged Zn²⁺ ion.
Often, for zinc chelation, the second effect can dominate, leading to a net decrease in binding affinity despite the more favorable pKa.
Q2: What is the typical coordination mode of a hydroxamate to a zinc ion?
In the majority of cases, the deprotonated hydroxamic acid acts as a bidentate chelator, forming two coordinate bonds to the zinc ion through the carbonyl oxygen and the deprotonated hydroxyl oxygen.[1][3][4][5] This forms a stable five-membered ring. However, structural studies have shown that in some protein active sites, particularly with bulky inhibitors, an unusual monodentate coordination (binding only through one oxygen) can occur.[6]
Q3: How stable are my trifluoro-hydroxamate compounds in solution?
Hydroxamic acids can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, which cleaves the N-hydroxyl amide bond.[7] While generally stable at neutral pH for the duration of an assay, it is critical to verify the stability of your specific analog under your exact storage and assay conditions. Long-term storage in certain buffers or at non-optimal pH can lead to degradation, reducing the effective concentration of your active compound.
Part 2: The Diagnostic & Troubleshooting Workflow
If you are observing low binding affinity, follow this workflow systematically. Start with the most common and easily solvable issues before moving to more complex experimental investigations.
dot graph TD subgraph Legend direction LR Start_Node[Start] Decision_Node{Decision} Process_Node[Process] End_Node((End)) end
end
Caption: A logical workflow for troubleshooting low zinc-binding affinity.
Step 1: Verify Compound Integrity & Purity
An inaccurate concentration is one of the most common sources of error in binding experiments.[8] You must be certain that your compound is what you think it is, that it is pure, and that it hasn't degraded.
-
Identity Confirmation: Use ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the chemical structure of your final compound and key intermediates.[9]
-
Purity Assessment: Use HPLC to assess purity. A purity level of >95% is essential for accurate binding studies. Impurities that do not bind will lead to an overestimation of your active compound's concentration, making the measured affinity appear weaker than it is.
-
Solubility Check: Visually inspect your stock solution and final assay solutions for any signs of precipitation. Poor solubility will drastically reduce the effective concentration of your compound. Consider using a small amount of a co-solvent like DMSO, but be sure to match the concentration in all buffers.
-
Stability Test: Incubate your compound in the final assay buffer for the expected duration of the experiment. Re-analyze the sample by HPLC to check for degradation products. Hydroxamic acids can be unstable, and this control is crucial.[7]
Step 2: Scrutinize Assay Conditions
Your assay environment can dramatically influence binding. The goal is to create an inert environment where the only significant interaction is between your compound and the target protein.
-
Buffer Selection is Critical: The choice of buffer can make or break a zinc-binding experiment.
-
Avoid: Phosphate, citrate, and other buffers with known metal-chelating properties.
-
Use with Caution: Tris buffer is widely used but has been reported to interact with some metal ions.[10][11]
-
Recommended: "Good's Buffers" such as HEPES and MES are generally preferred as they have negligible metal-binding capacity.[12][13][14]
-
| Buffer Component | Metal Chelation Potential | Recommendation |
| Phosphate (PBS) | High | Avoid |
| Citrate | High | Avoid |
| Tris | Low to Moderate | Use with caution; verify with controls |
| HEPES | Negligible | Recommended |
| MES | Negligible | Recommended |
-
pH Control: Ensure your buffer is used within its effective buffering range and that the pH is precisely measured and consistent across all experiments.[12][13] The binding affinity of hydroxamates is highly pH-dependent due to the requirement for deprotonation.
-
Beware of Additives: Reagents like DTT or β-mercaptoethanol contain thiols that can chelate zinc. If a reducing agent is necessary, use a non-chelating one like TCEP (Tris(2-carboxyethyl)phosphine).
-
Control for Zinc Contamination: Zinc is a common contaminant in lab environments.[15] It can leach from glassware, gloves, and even barcode labels.[16][17] Use trace metal-grade water and reagents, and pre-screen all consumables if high accuracy is required.
Step 3: Troubleshoot Specific Assay Method (ITC Example)
Isothermal Titration Calorimetry (ITC) is a gold standard for measuring binding thermodynamics, but it is sensitive to artifacts.[18]
dot graph TD subgraph "ITC Troubleshooting Workflow" direction LR A(Start: Poor ITC Data) --> B{Is there a large initial peak followed by constant, large heats of dilution?}; B -->|Yes| C[Probable Cause: Buffer Mismatch. The heat of mixing solutions is overwhelming the binding signal.]; B -->|No| D{Is the baseline noisy or are there spikes between injections?}; C --> C_Sol(Solution: Prepare ligand and protein in buffer from the exact same stock, ideally via dialysis of protein into the buffer used to dissolve the ligand.);
Caption: Decision tree for common Isothermal Titration Calorimetry (ITC) issues.
-
The Buffer Mismatch Problem: The most frequent ITC error is a mismatch between the buffer in the cell (containing the protein) and the syringe (containing the ligand).[19] Even a tiny pH or salt concentration difference will generate large heats of dilution that can mask the true binding enthalpy.
-
The 'c' Window: For a binding isotherm to be well-defined, the product of the stoichiometry (n), the binding association constant (Ka), and the macromolecule concentration in the cell ([M]) must fall within an optimal range, known as the 'c' window (ideally 5 < c < 500).[20] If your affinity is lower than expected, you may need to increase concentrations to achieve a suitable 'c' value and get a reliable fit.
-
Essential Control Experiment: Always perform a control titration of your ligand into the buffer alone.[18][21] The heat from this titration must be subtracted from your main experiment to account for the heat of dilution.
Part 3: Key Experimental Protocols
Here are step-by-step protocols for essential validation experiments.
Protocol 1: Preparation of a Metal-Binding Assay Buffer
This protocol describes the preparation of a HEPES-based buffer suitable for zinc-binding studies.
-
Objective: To create a 1L stock of 50 mM HEPES, 150 mM NaCl, pH 7.4 buffer with minimal metal contamination.
-
Materials:
-
HEPES free acid (MW: 238.30 g/mol )
-
Sodium Chloride (NaCl) (MW: 58.44 g/mol )
-
5 M NaOH solution (trace metal grade)
-
High-purity, deionized water (>18 MΩ·cm)
-
Calibrated pH meter
-
Sterile, metal-free container
-
-
Procedure:
-
Add ~800 mL of high-purity water to a clean beaker.
-
Add 11.92 g of HEPES and 8.77 g of NaCl to the water.
-
Stir until all solids are completely dissolved.
-
Place the beaker on a stir plate and immerse the calibrated pH electrode.
-
Slowly add the 5 M NaOH solution dropwise while monitoring the pH. Titrate until the pH reaches exactly 7.4.
-
Transfer the solution to a 1 L volumetric flask. Add high-purity water to the 1 L mark.
-
Stopper and invert several times to mix thoroughly.
-
Filter the buffer through a 0.22 µm filter into a sterile, metal-free storage bottle. This buffer is now ready for use.
-
Protocol 2: Control ITC Experiment - Ligand into Buffer
This control is non-negotiable and must be performed for every new ligand or buffer condition.
-
Objective: To accurately measure the heat of dilution of the trifluoro-hydroxamate analog.
-
Setup:
-
Sample Cell: Fill with the exact same buffer used to dissolve the ligand (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4).
-
Syringe: Fill with the ligand at the same concentration used in the binding experiment (e.g., 500 µM ligand in the same buffer).
-
-
Procedure:
-
Ensure the instrument is thermally stable at the desired experimental temperature (e.g., 25 °C).
-
Run the exact same titration sequence as your main experiment (same injection volumes, spacing, and number of injections).
-
The resulting heat profile represents the combined heat of dilution and mechanical injection effects.
-
Integrate the peaks for each injection. The average of the final, stable injection heats will be used to correct the data from your protein-ligand binding experiment.[18]
-
References
-
Decroos, C., Claus, D. R., et al. (2017). Unusual zinc-binding mode of HDAC6-selective hydroxamate inhibitors. PNAS. [Link]
-
Flores, J. C., LeGrand, S., et al. (2024). Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation. Scientific Reports. [Link]
-
Wu, R., Lu, Z., & Zhang, Y. (2011). Zinc Chelation with Hydroxamate in Histone Deacetylases Modulated by Water Access to the Linker Binding Channel. Journal of the American Chemical Society. [Link]
-
Wank, C., & T. K. (2021). Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases. MDPI. [Link]
-
Wu, R., Lu, Z., & Zhang, Y. (2011). Zinc chelation with hydroxamate in histone deacetylases modulated by water access to the linker binding channel. Semantic Scholar. [Link]
-
Berardi, F., et al. (2013). Synthesis of α-trifluoromethyl-α-amino-β-sulfone hydroxamates: Novel nanomolar inhibitors of matrix metalloproteinases. ResearchGate. [Link]
-
Hussein, D. E., et al. (2023). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. PMC. [Link]
-
Pore, M. (2019). Modification of Hydroxamic Acid Containing Compounds for Improved Metal Chelation. Sciforum. [Link]
-
Demarse, N. (2011). Troubleshooting guide for Isothermal Titration Calorimetry. arXiv. [Link]
-
Hopax Fine Chemicals. (2024). Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab. Hopax Fine Chemicals. [Link]
-
S. R., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]
-
S. R., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Publications. [Link]
-
Schulz, E., et al. (2023). Pre-analytic errors on zinc concentrations caused by single-use gloves. ResearchGate. [Link]
-
Sun, D., et al. (2023). Barcoded labels as potential source of zinc contamination in trace metal testing. PMC. [Link]
-
Sovago, I., et al. (2017). New insights into the metal ion-peptide hydroxamate interactions: Metal complexes of primary hydroxamic acid, derivatives of common dipeptides in aqueous solution. ResearchGate. [Link]
-
TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]
-
G. S., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. [Link]
-
S. R., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. IRIS. [Link]
-
Capital Resin Corporation. (2023). What Causes the Most Errors in Chemical Analysis?. Capital Resin Corporation. [Link]
-
Allouche, D., et al. (2023). Crystal Structures of a Series of Hydroxamic Acids. MDPI. [Link]
-
D. P., et al. (2024). Late-Stage Functionalization of Hydroxamic Acid Pharmaceuticals through Oxidative C-N Bond Formation. ChemRxiv. [Link]
-
G. A., et al. (2013). Computational Exploration of Zinc Binding Groups for HDAC Inhibition. PMC. [Link]
-
Kim, D., et al. (2022). Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. MDPI. [Link]
-
Psomas, G., et al. (2005). Effects of Tris and Hepes buffers on the interaction of palladium-diaminopropane complexes with DNA. PubMed. [Link]
-
Ghosh, A. K., & Alam, J. (2019). Methods for Hydroxamic Acid Synthesis. SciSpace. [Link]
-
Wang, H., et al. (2016). Zinc binding groups for histone deacetylase inhibitors. PMC. [Link]
-
Center for Macromolecular Interactions. (2023). ITC200: CMI Getting Started Guide to Isothermal Titration Calorimetry. Harvard Medical School. [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. Malvern Panalytical. [Link]
-
DC Fine Chemicals. (2023). What is Tris(hydroxymethyl)aminomethane (Tris Buffer)?. DC Fine Chemicals. [Link]
-
Wessels, I., & Rink, L. (2016). Parameters Influencing Zinc in Experimental Systems in Vivo and in Vitro. MDPI. [Link]
-
Singh, R. P., & Singh, P. (2018). Synthesis and Biological Applications of Hydroxamates. IntechOpen. [Link]
-
Automata. (2022). Common sources of error in biology lab experiments. Automata. [Link]
-
Kumar, V., & Bhardwaj, A. (2020). Chapter 9. Isothermal titration calorimetry. Moodle@Units. [Link]
Sources
- 1. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unica.it [iris.unica.it]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Zinc binding groups for histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. capitalresin.com [capitalresin.com]
- 9. oaepublish.com [oaepublish.com]
- 10. Effects of Tris and Hepes buffers on the interaction of palladium-diaminopropane complexes with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 13. goldbio.com [goldbio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Barcoded labels as potential source of zinc contamination in trace metal testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. moodle2.units.it [moodle2.units.it]
- 19. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 | Malvern Panalytical [malvernpanalytical.com]
- 20. tainstruments.com [tainstruments.com]
- 21. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
Purification methods for 2,2,2-trifluoro-N-hydroxyacetamide (recrystallization vs HPLC)
Welcome to the technical support center for the purification of 2,2,2-trifluoro-N-hydroxyacetamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance and troubleshooting in a practical question-and-answer format. Here, we will explore two primary purification techniques: recrystallization and High-Performance Liquid Chromatography (HPLC), offering insights into method selection and optimization.
Section 1: Compound Properties and Handling
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy. While specific data for this compound is limited, we can infer its properties based on its structure and data from similar compounds like 2,2,2-trifluoroacetamide.
-
Polarity: The presence of the amide, hydroxyl, and trifluoromethyl groups makes this a highly polar molecule. This high polarity dictates the choice of solvents for recrystallization and the chromatographic conditions for HPLC.
-
Melting Point: The related compound, 2,2,2-trifluoroacetamide, has a melting point in the range of 59-70 °C. The melting point of this compound is expected to be in a similar range and is a key parameter for assessing purity after recrystallization.
-
Solubility: Due to its polar nature, it is expected to have good solubility in polar solvents like water, short-chain alcohols (methanol, ethanol), and acetone. Its solubility will likely be poor in non-polar solvents such as hexanes and toluene.
-
Stability: A related compound is noted to be stable when stored at 2-8°C and protected from moisture. It is advisable to handle this compound under similar conditions to prevent degradation.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Based on information for a similar compound, it is recommended to store this compound in a tightly sealed container at 2-8°C, protected from moisture and direct sunlight.[1] For handling, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Section 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The goal is to find a solvent that dissolves the compound well at an elevated temperature but poorly at a lower temperature.
Q3: How do I select a suitable solvent for the recrystallization of this compound?
A3: A systematic solvent screening is the most effective way to identify an appropriate recrystallization solvent. Given the polar nature of the compound, polar solvents are the best starting point.
Experimental Protocol: Recrystallization Solvent Screening
-
Preparation: Place a small amount (10-20 mg) of the crude this compound into several test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) dropwise, starting with about 0.5 mL. Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.
-
Cooling: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observation: Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.
| Solvent | Polarity | Boiling Point (°C) | Suitability Rationale |
| Water | High | 100 | Good potential for dissolving at high temperatures due to polarity. |
| Ethanol | High | 78 | Often a good choice for polar compounds. |
| Isopropanol | Medium-High | 82 | Another protic solvent to consider. |
| Acetone | Medium | 56 | Apolar aprotic solvent, may have good solvating power when hot. |
| Ethyl Acetate | Medium | 77 | Less polar, might be useful in a two-solvent system. |
| Toluene | Low | 111 | Likely a poor solvent, could be used as an anti-solvent. |
| Hexanes | Low | 69 | Likely a poor solvent, could be used as an anti-solvent. |
Q4: What is a two-solvent recrystallization, and when should I use it?
A4: A two-solvent recrystallization is employed when no single solvent provides the desired solubility characteristics. This method uses a "good" solvent in which the compound is soluble at all temperatures and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.[2]
Workflow for Recrystallization Method Development
Caption: Workflow for developing a recrystallization protocol.
Section 3: Purification by HPLC
For higher purity requirements or when dealing with complex impurity profiles, HPLC is the method of choice. Given the high polarity of this compound, conventional reversed-phase HPLC can be challenging. Two primary strategies are recommended: Reversed-Phase HPLC with Ion-Pairing Agents or Hydrophilic Interaction Liquid Chromatography (HILIC).
Q5: How can I purify this compound using Reversed-Phase HPLC?
A5: Standard reversed-phase columns (like C18) often show poor retention for highly polar compounds in highly aqueous mobile phases. To enhance retention, an ion-pairing agent can be added to the mobile phase. These agents are typically ionic compounds that have a polar head and a non-polar tail. They interact with the analyte and the stationary phase, increasing the analyte's retention time.
Starting Conditions for Reversed-Phase HPLC with Ion-Pairing
| Parameter | Recommendation | Rationale |
| Column | C18 or C8, 5 µm, 4.6 x 250 mm | Standard columns for reversed-phase. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or 5 mM ion-pairing agent (e.g., sodium dodecyl sulfate) | TFA acts as an ion-pairing agent and improves peak shape. Other agents can be used for stronger retention. |
| Mobile Phase B | Acetonitrile with 0.1% TFA or 5 mM ion-pairing agent | Organic modifier to elute the compound. |
| Gradient | 5% to 95% B over 20-30 minutes | A broad gradient to screen for the optimal elution conditions. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 210-220 nm | Amides typically have absorbance in the low UV range. |
Q6: What is HILIC, and is it suitable for purifying this compound?
A6: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for the separation of very polar compounds.[3] It utilizes a polar stationary phase (e.g., bare silica, or bonded with polar functional groups like amide or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, and a small amount of an aqueous buffer.[4][5] In HILIC, a water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.
Starting Conditions for HILIC
| Parameter | Recommendation | Rationale |
| Column | HILIC (e.g., Amide, Silica), 5 µm, 4.6 x 250 mm | Polar stationary phase for retaining polar analytes. |
| Mobile Phase A | Acetonitrile | The weak solvent in HILIC. |
| Mobile Phase B | Water with 10 mM Ammonium Formate or Acetate | The strong, polar solvent. The buffer aids in peak shape and reproducibility. |
| Gradient | 95% to 50% A over 20-30 minutes | Gradient runs from high organic to higher aqueous content. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 210-220 nm | As with reversed-phase. |
Workflow for HPLC Method Development
Caption: Workflow for developing an HPLC purification method.
Section 4: Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[6] |
| Oiling out (product separates as a liquid). | - The boiling point of the solvent is higher than the melting point of the compound.- Impurities are depressing the melting point. | - Reheat the solution to dissolve the oil, add more solvent, and cool slowly.- Try a different solvent with a lower boiling point.[7] |
| Low recovery of the product. | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Colored impurities in the final product. | - The impurities were not removed during the process. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2] |
HPLC Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting). | - Column overload.- Secondary interactions with the stationary phase.- Inappropriate mobile phase pH. | - Inject a smaller amount of the sample.- For RP, add a competing base or acid to the mobile phase (e.g., triethylamine for basic compounds).- Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| No or poor retention (in Reversed-Phase). | - The compound is too polar for the conditions. | - Use a more aqueous mobile phase.- Add an ion-pairing reagent.- Switch to a HILIC column. |
| Irreproducible retention times. | - Insufficient column equilibration.- Mobile phase composition is changing. | - Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.- Ensure mobile phase components are well-mixed and degassed. |
| High backpressure. | - Clogged column frit or tubing.- Precipitated buffer in the system. | - Filter the sample and mobile phases.- Flush the system and column with a strong solvent.- Ensure buffer solubility in the mobile phase, especially at high organic concentrations. |
References
-
A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. HPLC. [Link]
- A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. (2015, December 2). LCGC Europe.
-
Recrystallization. --->. [Link]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. [Link]
- A Step-by-Step Approach for Method Development to Generate a Successful HILIC Separation. (2025, November 5).
-
Polar Compounds. SIELC Technologies. [Link]
-
-
Crystallization. [Link]
-
- Analysis of Highly Polar Compounds by Ion-Pair Liquid Chrom
- Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25).
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]
-
recrystallization.pdf. [Link]
-
Recrystallization. [Link]
-
SOP: CRYSTALLIZATION. [Link]
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
-
Recrystallization. Wired Chemist. [Link]
- Purification of polar compounds. (2016, September 19). The Analytical Scientist.
-
recrystallization.pdf. [Link]
- How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage.
- Photoenzymatic enantioselective synthesis of fluorinated amides with remote stereocenter. (2025, July 1). PMC.
- What is the best technique for amide purification? (2020, November 2).
- HPLC METHODOLOGY MANUAL. (2018, July 30). University of Notre Dame.
-
RECRYSTALLIZATION. ResearchGate. [Link]
-
High Performance Liquid Chromatography (HPLC) Method Summary Crystal Thomas Document updated 6/12/2017 Additional information at. NASA SeaBASS. [Link]
-
Chem 267. Recrystallization. [Link]
-
Solubility in various solvents. | Download Table. ResearchGate. [Link]
- HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. (2024, October 18). PMC.
Sources
Technical Support Center: Troubleshooting Trifluoroacetohydroxamic Acid (TFAHA) Instability at High pH
Overview & Mechanistic Causality
Hydroxamic acids are highly versatile pharmacophores utilized extensively in drug development, particularly as potent chelators for metalloenzymes such as 1[1]. They are distinctly reactive and exist in two primary tautomeric forms: the stable keto form in acidic media, and the iminol form in 2[2].
Trifluoroacetohydroxamic acid (TFAHA) presents severe stability challenges during basic assay conditions. While standard aliphatic hydroxamic acids exhibit moderate stability, TFAHA degrades rapidly at high pH. This instability is driven by the strongly electron-withdrawing trifluoromethyl (-CF₃) group, which imparts an exceptionally high 3[3] and leaves the carbonyl carbon highly electrophilic. When exposed to basic buffers (excess OH⁻), the molecule undergoes rapid nucleophilic attack and subsequent 4[4].
Figure 1: Mechanistic divergence of TFAHA at high pH, highlighting the dominance of hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why does my TFAHA degrade so rapidly above pH 8 compared to acetohydroxamic acid? Causality: The -CF₃ group exerts a powerful inductive electron-withdrawing effect. This drastically lowers the pKa of the hydroxamic acid proton, ensuring the molecule is fully deprotonated (forming a hydroxamate anion) at pH > 8. Simultaneously, it increases the partial positive charge on the carbonyl carbon. Hydroxide ions in the basic buffer readily attack this highly electrophilic center, leading to rapid C-N bond cleavage (4[4]). Acetohydroxamic acid, possessing an electron-donating methyl group, has a less electrophilic carbonyl and is therefore much more resistant to base-catalyzed degradation.
Q2: Is my TFAHA undergoing a Lossen rearrangement to form an isocyanate? Causality: No. While the 5[5] is a classic degradation pathway for hydroxamic acids under basic conditions, it requires the migration of the R-group from the carbonyl carbon to the nitrogen atom. Migration aptitude heavily favors tertiary and secondary alkyl groups; primary alkyls and methyl groups 5[5]. The -CF₃ group is an exceptionally poor migrating group due to its strong electron-withdrawing nature. Consequently, the Lossen rearrangement is kinetically blocked, and straightforward hydrolysis completely dominates the degradation profile.
Q3: How can I stabilize TFAHA in basic buffers for my enzymatic assays? Causality: Because the degradation is a base-catalyzed bimolecular reaction, you cannot thermodynamically stabilize TFAHA at high pH without altering the molecule itself. Instead, you must rely on kinetic control. This involves minimizing the time TFAHA spends in the basic environment (just-in-time preparation) and lowering the ambient temperature to reduce the hydrolysis rate constant.
Quantitative Data Summary
| Parameter | Acetohydroxamic Acid (AHA) | Trifluoroacetohydroxamic Acid (TFAHA) |
| R-Group Substitution | -CH₃ (Electron Donating) | -CF₃ (Strongly Electron Withdrawing) |
| Gas-Phase Acidity | Baseline | Exceptionally High (1336 kJ/mol) |
| Carbonyl Electrophilicity | Moderate | Extremely High |
| Dominant High-pH Pathway | Slow Hydrolysis | Rapid Hydrolysis (C-N Cleavage) |
| Lossen Migration Aptitude | Poor | Kinetically Blocked |
Experimental Protocols
Protocol 1: "Just-in-Time" Preparation and High-pH Assay Integration
To prevent premature degradation, TFAHA must be maintained in its stable keto tautomer until the exact moment of the assay.
-
Stock Preparation: Prepare a 10 mM stock of TFAHA in 100% anhydrous DMSO or an acidic aqueous buffer (e.g., 0.1% Formic Acid, pH ~2.5).
-
Causality: The acidic environment forces the molecule into its stable keto tautomer, preventing baseline hydrolysis during storage.
-
-
Storage: Aliquot the stock into single-use vials and store at -80°C. Thaw only on ice immediately prior to use.
-
Assay Initiation: Dilute the stock into the basic assay buffer (e.g., pH 8.5 Tris-HCl) directly in the assay plate as the final initiation step. Do not pre-mix TFAHA into the bulk basic buffer.
-
Self-Validation Step: Include a "Time-Zero (T0)" and "Time-60 (T60)" control well. Pre-incubate TFAHA in the basic buffer for 60 minutes before adding the enzyme/substrate in the T60 well. A significant drop in activity inhibition in T60 vs. T0 confirms that degradation is the variable affecting your assay, validating the need for strict kinetic control.
Protocol 2: HPLC-UV Method for Quantifying TFAHA Degradation
Standard HPLC methods often use neutral or slightly basic mobile phases, which will degrade TFAHA on-column, leading to false-positive instability readings.
-
Hardware: Use a C18 Reverse Phase column (e.g., 50 x 2.1 mm, 1.8 µm) to ensure rapid elution.
-
Mobile Phase:
-
Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).
-
Phase B: 0.1% TFA in Acetonitrile.
-
Causality: A highly acidic mobile phase ensures TFAHA remains fully protonated during the chromatographic run, preventing on-column degradation and peak tailing.
-
-
Detection: Set UV detection to 210 nm (optimal for the hydroxamate chromophore).
-
Self-Validation Step: Inject a mixed standard containing intact TFAHA and its theoretical degradation products (trifluoroacetic acid and hydroxylamine). Verify baseline resolution (Rs > 1.5) between the intact TFAHA peak and the trifluoroacetic acid peak. If the peaks co-elute, the degradation cannot be accurately quantified, and the gradient must be adjusted.
References
- Source: National Institutes of Health (nih.gov)
- Source: Alfa Chemistry (alfa-chemistry.com)
- Source: Quarterly Reviews of Biophysics | Cambridge Core (cambridge.org)
- Source: ResearchGate (researchgate.net)
- Source: ResearchGate (researchgate.net)
Sources
- 1. Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 2. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Optimizing reaction temperature for trifluoroacetylation of hydroxylamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic complexities of trifluoroacetylating hydroxylamine. This reaction is notorious for its sensitivity to temperature, which directly dictates regioselectivity (N- vs. O-acylation) and overall yield.
Below, you will find targeted troubleshooting FAQs, mechanistic rationales, validated protocols, and a comprehensive data breakdown to ensure your synthesis is a self-validating, reproducible system.
I. Troubleshooting Guides & FAQs
Q1: I am trying to synthesize N-trifluoroacetylhydroxylamine, but I keep getting a mixture of N-acylated, O-acylated, and N,O-bis-acylated products. How do I control the regioselectivity?
Answer: The regioselectivity of hydroxylamine acylation is a classic kinetic versus thermodynamic control problem. Hydroxylamine (
Q2: I am using Ethyl Trifluoroacetate (ETFA) for N-trifluoroacetylation, but my yield is exceptionally low at room temperature. Should I apply heat? Answer: Yes. Because ETFA is an ester, its carbonyl carbon is significantly less electrophilic than that of an anhydride or acid chloride. At room temperature (20–25 °C), the activation energy barrier for the amidation of hydroxylamine by ETFA is too high for efficient conversion. You must heat the reaction to 50 °C – 60 °C in a polar protic solvent like ethanol. This thermal input provides the necessary kinetic energy to drive the nucleophilic addition-elimination mechanism to completion without risking thermal degradation of the product.
Q3: My protocol requires the synthesis of N,O-Bis(trifluoroacetyl)hydroxylamine using Trifluoroacetic Anhydride (TFAA). The reaction is violently exothermic. How do I safely optimize the temperature?
Answer: TFAA features an exceptional leaving group (trifluoroacetate) and highly electron-deficient carbonyl carbons. When reacted with hydroxylamine hydrochloride, the initial N-acylation is instantaneous and highly exothermic. If the temperature is not strictly controlled at 0 °C during the initial addition, the localized heat will cause rapid, uncontrolled O-acylation, solvent boiling, and potential Lossen-type rearrangement or decomposition of the hydroxamic acid intermediate.
To optimize, suspend the
II. Reaction Pathway & Temperature Dependence
The following diagram maps the logical flow of reagent selection and temperature control required to achieve your target trifluoroacetylated derivative.
Reaction pathway mapping the effect of temperature and electrophile strength on regioselectivity.
III. Quantitative Data Presentation
To facilitate easy comparison, the following table summarizes the causal relationship between reagent choice, temperature optimization, and the resulting chemical species.
| Reagent | Target Product | Optimal Temperature | Kinetic/Thermodynamic Rationale |
| Ethyl Trifluoroacetate (ETFA) | N-Trifluoroacetylhydroxylamine | 50 °C – 60 °C | ETFA is a mild ester. Heating is required to overcome the activation energy for amidation. The oxygen of |
| Trifluoroacetic Anhydride (TFAA) | N,O-Bis(trifluoroacetyl)hydroxylamine | 0 °C → 25 °C | TFAA is highly reactive. 0 °C controls the violent exotherm of the initial N-acylation. Warming to 25 °C provides the energy for the slower, secondary O-acylation step. |
| TFAA (Uncontrolled) | Degradation Products | > 80 °C | Lack of temperature control leads to thermal runaway, causing the hydroxamic acid intermediate to decompose or undergo unwanted rearrangements. |
IV. Validated Experimental Protocols
The following methodologies are self-validating. Visual and thermal cues are included so you can verify the reaction state in real-time.
Protocol A: Selective Synthesis of N-Trifluoroacetylhydroxylamine
Objective: Achieve mono-acylation utilizing thermal activation of a mild electrophile.
-
Preparation: Suspend 1.0 equivalent of hydroxylamine hydrochloride (
) in anhydrous ethanol (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser. -
Neutralization: Add 1.0 equivalent of sodium ethoxide (or triethylamine) dropwise at room temperature. Validation cue: A white precipitate of NaCl (or
) will form, indicating the liberation of free hydroxylamine. -
Reagent Addition: Add 1.1 equivalents of Ethyl Trifluoroacetate (ETFA) in one portion.
-
Thermal Activation: Heat the reaction mixture to 60 °C using an oil bath. Stir vigorously for 2 to 3 hours.
-
Workup: Cool to room temperature, filter off the precipitated salts, and concentrate the filtrate under reduced pressure to yield the N-trifluoroacetylated product.
Protocol B: Synthesis of N,O-Bis(trifluoroacetyl)hydroxylamine
Objective: Achieve exhaustive bis-acylation using cryogenic control of a strong electrophile.
-
Preparation: Equip a multi-neck flask with a magnetic stirrer, an internal thermometer, and an addition funnel. Flush the system with inert gas (Argon/Nitrogen).
-
Cryogenic Cooling: Place neat Trifluoroacetic Anhydride (TFAA) (approx. 3.0 equivalents) into the flask and cool the system strictly to 0 °C using an ice-water bath.
-
Controlled Addition: Slowly add 1.0 equivalent of solid
in small portions over 30 minutes. Validation cue: Observe the internal thermometer. Do not allow the temperature to exceed 5 °C during addition to prevent thermal runaway. -
Gradient Warming: Once the addition is complete and the exotherm subsides, remove the ice bath. Allow the mixture to slowly warm to 23 °C (room temperature) and stir for an additional 12 hours.
-
Isolation: The product 2[2]. Triturate with cold pentane and filter to isolate analytically pure N,O-bis(trifluoroacetyl)hydroxylamine.
V. References
-
Organic Letters - ACS Publications. N,O-Bis(trifluoroacetyl)hydroxylamine as a Useful Electrophilic Nitrogen Source: Catalytic Synthesis of N-(Trifluoroacetyl)sulfilimines.2
-
Organic Process Research & Development - ACS Publications. Synthesis of a p38 Kinase Inhibitor (Utilization of Ethyl Trifluoroacetate).1
-
Organic Letters - Syrris / MIT. Hydrogen-free alkene reduction in continuous flow (Selective O-functionalization of hydroxylamine).3
Sources
Technical Support Center: Overcoming Steric Hindrance in 2,2,2-Trifluoro-N-hydroxyacetamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges related to steric hindrance in the synthesis and modification of 2,2,2-trifluoro-N-hydroxyacetamide derivatives. These compounds are of significant interest in medicinal chemistry, often serving as key pharmacophores in drug candidates.[1] However, their synthesis can be hampered by steric congestion around the reactive centers.
This resource provides a structured approach to diagnosing and overcoming these synthetic hurdles, drawing upon established chemical principles and field-proven techniques.
Understanding the Core Challenge: Steric Hindrance
Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups at or near a reacting site physically impedes the approach of a reagent.[2][3] In the context of this compound derivatives, the bulky trifluoromethyl group (-CF3) and substituents on the nitrogen or adjacent carbons can create a crowded environment, slowing down or preventing desired reactions.[2]
Frequently Asked Questions (FAQs)
Q1: Why is my N-acylation with trifluoroacetic anhydride (TFAA) failing or giving low yields?
A1: This is a common issue stemming from a combination of factors:
-
High Electrophilicity of TFAA: While TFAA is a potent acylating agent due to the electron-withdrawing trifluoromethyl groups, this high reactivity can also lead to side reactions if the nucleophile (the N-hydroxyamine) is sterically hindered.[4]
-
Steric Bulk of the Substrate: If your N-hydroxyacetamide derivative has bulky substituents near the nitrogen atom, it can physically block the approach of the TFAA molecule.[2]
-
Basic Conditions: The choice and amount of base are critical. While a base is often necessary to deprotonate the hydroxylamine, making it more nucleophilic, an excess of a bulky base can exacerbate steric issues.[5]
Q2: I'm observing decomposition of my starting material under harsh reaction conditions. What are my options?
A2: High temperatures and prolonged reaction times, often employed to overcome steric hindrance, can lead to degradation.[5][6] Consider these milder alternatives:
-
Catalyst-Mediated Acylation: Employing a catalyst can provide an alternative reaction pathway with a lower activation energy.[6][7]
-
Alternative Acylating Agents: If TFAA is too reactive or bulky, consider using a different trifluoroacetylating reagent.
-
Enzymatic Methods: For certain substrates, biocatalysis can offer high selectivity under mild conditions, although it may require screening for a suitable enzyme.[8][9]
Q3: How can I improve the regioselectivity of my acylation when I have multiple reactive sites?
A3: Steric hindrance can sometimes be leveraged to achieve regioselectivity. The less sterically hindered site will preferentially react. To enhance this effect:
-
Use a Bulky Acylating Agent: A larger acylating agent will be more sensitive to steric differences.
-
Employ a Bulky, Non-nucleophilic Base: A base like a proton sponge can deprotonate the desired site without competing in the acylation.[5]
-
Protecting Groups: Temporarily blocking one reactive site with a protecting group is a classic and effective strategy.
Troubleshooting Guides
Issue 1: Low or No Yield in N-Trifluoroacetylation of a Hindered N-Hydroxyamine
Potential Cause & Troubleshooting Suggestions
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Insufficient Reagent Reactivity | Use a more reactive acylating agent such as trifluoroacetyl chloride.[10] Alternatively, activate the trifluoroacetic acid with a coupling agent like dicyclohexylcarbodiimide (DCC). | More reactive electrophiles can overcome the activation energy barrier imposed by steric hindrance. |
| Steric Hindrance | Increase reaction temperature and/or prolong reaction time.[5][6] Consider using microwave irradiation to accelerate the reaction.[9] | Harsher conditions can provide the necessary energy to overcome the steric barrier.[5] |
| Inadequate Catalyst | Add a catalytic amount of a highly active acylation catalyst like 4-(dimethylamino)pyridine (DMAP) or 1-methylimidazole.[7][11] | These catalysts form a highly reactive acylpyridinium intermediate, which is a more potent acylating agent.[12] |
| Suboptimal Base | Use a non-nucleophilic, sterically hindered base like triethylamine or a proton sponge.[5] | This prevents the base from competing with the N-hydroxyamine for the acylating agent and minimizes side reactions. |
Experimental Workflow: Catalyst-Enhanced N-Trifluoroacetylation
Caption: Catalyst-enhanced N-trifluoroacetylation workflow.
Issue 2: Poor Yield in the Acylation of a Sterically Hindered Alcohol with a this compound Derivative
Potential Cause & Troubleshooting Suggestions
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Low Nucleophilicity of the Alcohol | Convert the alcohol to its corresponding alkoxide using a strong, non-nucleophilic base like sodium hydride (NaH). | The resulting alkoxide is a much stronger nucleophile and can more readily attack the sterically hindered carbonyl group.[13] |
| Insufficient Activation of the Carboxylic Acid | Use a more potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). | These "uronium-based" coupling reagents are highly effective for forming amide and ester bonds, even with sterically demanding substrates. |
| Catalyst Inhibition | If using a catalyst like DMAP, product inhibition can occur where the product binds to the catalyst more strongly than the starting material.[12] | Consider using a stoichiometric amount of a less-hindered acylation promoter or switching to a different catalytic system. |
Experimental Protocol: Acylation using a Pre-formed Alkoxide
-
Alkoxide Formation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the sterically hindered alcohol (1.0 eq) in anhydrous THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Acylation:
-
In a separate flask, dissolve the this compound derivative (1.1 eq) in anhydrous THF.
-
Cool this solution to 0 °C.
-
Slowly add the freshly prepared alkoxide solution via cannula to the solution of the acylating agent.
-
Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring by TLC or LC-MS.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Advanced Strategies and Mechanistic Considerations
Leveraging Alternative Reaction Mechanisms
When traditional nucleophilic acyl substitution is challenging, consider pathways that are less sensitive to steric effects.
Radical-Mediated Trifluoroacetylation
Recent advancements have demonstrated that trifluoroacetic anhydride can be activated under photoredox conditions to generate a trifluoroacyl radical.[14] This radical species can then participate in reactions that may be less sterically demanding than two-electron pathways.
Caption: Simplified radical trifluoroacetylation pathway.
While this approach is more commonly applied to alkenes, the underlying principle of generating a highly reactive intermediate could be adapted for particularly challenging substrates.
Computational Insights
Computational chemistry can be a powerful tool for predicting the feasibility of a reaction and understanding the origins of steric hindrance. Density functional theory (DFT) calculations can be used to model the transition states of different reaction pathways and identify the one with the lowest activation energy.[15][16] This can save significant experimental time and resources by guiding the selection of the most promising reaction conditions.
References
-
Ahmad Reza Massah, Roozbeh Javad Kalbasi, Mahdiehsadat Khalifesoltani, & Fariba Moshtagh Kordesofla. (n.d.). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC. NCBI. Retrieved March 7, 2026, from [Link]
-
Chun-Huan Jiang, Wen-Dao Chu, Xin-Yuan Liu, & Wen-Jin Xiao. (2018). Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines - PMC. NCBI. Retrieved March 7, 2026, from [Link]
-
Garazi Talavera, Daniel G. Pintori, & Paolo Melchiorre. (2021). Radical Trifluoroacetylation of Alkenes Triggered by a Visible‐Light‐Promoted C–O Bond Fragmentation of Trifluoroacetic Anhydride. Angewandte Chemie International Edition, 60(41), 22487-22493. [Link]
-
(n.d.). Synthesis of new dialkylaminopyridine acylation catalysts and their attachment to insoluble polymer supports. Academia.edu. Retrieved March 7, 2026, from [Link]
-
Mohd Ishaq, Vinod Kumar, & Ozair Alam. (2013). Methods for Hydroxamic Acid Synthesis - PMC. NCBI. Retrieved March 7, 2026, from [Link]
-
(2026, February 2). Synthetic Applications of Hydroxamic Acids and Their Derivatives in Organic Chemistry. Chemical Reviews. [Link]
-
(2020, March 25). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway | Organic Letters. ACS Publications. Retrieved March 7, 2026, from [Link]
-
(2007, February 6). Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization | Organic Letters. ACS Publications. Retrieved March 7, 2026, from [Link]
-
(n.d.). Trifluoroacetic anhydride - Wikipedia. Wikipedia. Retrieved March 7, 2026, from [Link]
-
Bourne, E. J., Stacey, M., Tatlow, J. C., & Tedder, J. M. (1951). Studies in the mechanism of acylation by acyl trifluoroacetates. ProQuest. Retrieved March 7, 2026, from [Link]
-
(2026, January 5). (PDF) Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines. ResearchGate. Retrieved March 7, 2026, from [Link]
-
Sow, I. S. (2024, December 15). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry. Retrieved March 7, 2026, from [Link]
-
(2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? | The Journal of Physical Chemistry A. ACS Publications. Retrieved March 7, 2026, from [Link]
-
(2025, August 6). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF. ResearchGate. Retrieved March 7, 2026, from [Link]
- (n.d.). A kind of friedel-crafts acylation of trifluoroacetic acid catalysis. Google Patents.
-
(2026, March 2). Catalytic Asymmetric Kinetic Resolution of 2,2-Disubstituted Styrenyl Aziridines via Ring Opening with Amines | Organic Letters. ACS Publications. Retrieved March 7, 2026, from [Link]
-
Emanuel N. G. J. M. van der Veen, Stan W. M. van der Heijden, & Herman S. Overkleeft. (2023, June 3). Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides - PMC. NCBI. Retrieved March 7, 2026, from [Link]
-
(n.d.). Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution? Quora. Retrieved March 7, 2026, from [Link]
-
(n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
(2023, February 19). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI. Retrieved March 7, 2026, from [Link]
-
Katarzyna A. Janeta, Piotr M. Sidor, & Maciej Szaleniec. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC. NCBI. Retrieved March 7, 2026, from [Link]
-
(n.d.). N,O-Bis(trifluoroacetyl)hydroxylamine as a Useful Electrophilic Nitrogen Source: Catalytic Synthesis of N-(Trifluoroacetyl)sulfilimines. Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
(n.d.). N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. PubMed. Retrieved March 7, 2026, from [Link]
-
(n.d.). N,O-Bis(trifluoroacetyl)hydroxylamine as a useful electrophilic nitrogen source. PubMed. Retrieved March 7, 2026, from [Link]
-
(2024, January 6). Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes. MDPI. Retrieved March 7, 2026, from [Link]
-
(n.d.). Ester synthesis by acylation. Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
(2024, January 1). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover - PMC. NCBI. Retrieved March 7, 2026, from [Link]
-
(2014, March 7). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. PubMed. Retrieved March 7, 2026, from [Link]
-
(2025, September 30). Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis. ResearchGate. Retrieved March 7, 2026, from [Link]
-
(2020, May 27). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. ResearchGate. Retrieved March 7, 2026, from [Link]
-
(n.d.). Steric Hindrance as a Mechanistic Probe for Olefin Reactivity:â•› Variability of the Hydrogenic Canopy over the Isomeric Ad. e-Publications@Marquette. Retrieved March 7, 2026, from [Link]
- (n.d.). KR101083935B1 - Trifluoroacetylation for amines. Google Patents.
-
(2025, April 18). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI. Retrieved March 7, 2026, from [Link]
-
(n.d.). Steric hindrance – Knowledge and References. Taylor & Francis Online. Retrieved March 7, 2026, from [Link]
-
(n.d.). Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters. Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
(n.d.). A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. ChemRxiv. Retrieved March 7, 2026, from [Link]
-
(2021, February 7). steric hinderance and basicity. Reddit. Retrieved March 7, 2026, from [Link]
-
(2019, June 30). How to overcome Steric Hindrance? ResearchGate. Retrieved March 7, 2026, from [Link]
-
(1980). Steric effects. A study of a rationally designed system. Taylor & Francis Online. Retrieved March 7, 2026, from [Link]
-
(n.d.). ChemInform Abstract: 2,2,2-Trifluoroacetophenone as an Organocatalyst for the Oxidation of Tertiary Amines and Azines to N-Oxides. | Request PDF. ResearchGate. Retrieved March 7, 2026, from [Link]
Sources
- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. academia.edu [academia.edu]
- 13. Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radical Trifluoroacetylation of Alkenes Triggered by a Visible‐Light‐Promoted C–O Bond Fragmentation of Trifluoroacetic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Side Reactions in Trifluoroacetohydroxamic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to providing in-depth guidance on minimizing side reactions during the coupling of trifluoroacetohydroxamic acid. This resource is designed to be a practical aid for troubleshooting common issues and optimizing your experimental outcomes. As Senior Application Scientists, we have compiled this guide based on a synthesis of established chemical principles and field-proven insights to ensure the integrity and success of your reactions.
Introduction
Trifluoroacetohydroxamic acid is a valuable reagent in organic synthesis, often employed for the introduction of the trifluoroacetyl group. However, like many coupling reactions, the path to the desired trifluoroacetamide product can be compromised by competing side reactions. This guide provides a structured approach to understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when coupling trifluoroacetohydroxamic acid with amines?
A1: The most prevalent side reaction is the Lossen rearrangement , where the activated trifluoroacetohydroxamic acid rearranges to trifluoromethyl isocyanate. This isocyanate can then react with the amine nucleophile to form a urea byproduct instead of the desired amide. Other potential side reactions include decomposition of the starting material or coupling reagents, and if the amine substrate contains other nucleophilic groups, competitive acylation can occur.
Q2: How does the choice of coupling reagent impact the formation of side products?
A2: The coupling reagent plays a critical role in activating the hydroxamic acid. Reagents that form highly reactive intermediates can sometimes accelerate the Lossen rearrangement. Therefore, selecting a coupling reagent that promotes a rapid and efficient aminolysis of the activated species over the rearrangement is crucial. Common coupling reagents used for hydroxamic acids include carbodiimides (like EDC), phosphonium salts (like PyBOP), and uronium salts (like HATU).[1] The optimal choice often depends on the specific substrates and reaction conditions.
Q3: Can the reaction temperature be increased to speed up the coupling reaction?
A3: While increasing the temperature can accelerate the desired coupling, it can also significantly promote the Lossen rearrangement, which is a thermal process.[2] It is generally recommended to perform the coupling at or below room temperature to minimize this side reaction. If the reaction is sluggish, optimizing other parameters like the choice of solvent, base, or coupling reagent is preferable to elevating the temperature.
Q4: What is the role of the base in this coupling reaction, and can it contribute to side reactions?
A4: A non-nucleophilic base is typically required to deprotonate the hydroxamic acid, facilitating its activation by the coupling reagent. However, an excessively strong or nucleophilic base can promote the deprotonation that initiates the Lossen rearrangement.[2][3] Therefore, using a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often recommended.
Troubleshooting Guide
This section addresses specific issues you may encounter during your trifluoroacetohydroxamic acid coupling experiments and provides actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low yield of the desired trifluoroacetamide and presence of a major byproduct with a mass corresponding to a urea derivative. | Lossen Rearrangement: The activated trifluoroacetohydroxamic acid is likely undergoing a Lossen rearrangement to form trifluoromethyl isocyanate, which then reacts with your amine.[2][3][4][5] | 1. Optimize Reaction Temperature: Keep the reaction temperature low (0 °C to room temperature) to disfavor the thermal Lossen rearrangement. 2. Choice of Coupling Reagent: Employ a coupling reagent known for rapid amide bond formation, such as HATU or COMU, which can outcompete the rearrangement.[6][7] Pre-activation of the hydroxamic acid for a short period before adding the amine may also be beneficial. 3. Base Selection: Use a non-nucleophilic, hindered base like DIPEA. Avoid stronger bases that can accelerate the rearrangement. |
| Complex reaction mixture with multiple unidentified byproducts. | 1. Decomposition of Starting Materials or Reagents: Trifluoroacetohydroxamic acid or the coupling reagent may be unstable under the reaction conditions. 2. Inefficient Activation/Coupling: The chosen coupling conditions may not be optimal for your specific substrates, leading to a sluggish reaction and allowing for decomposition pathways to become more prominent. | 1. Check Reagent Quality: Ensure the purity and stability of your trifluoroacetohydroxamic acid and coupling reagents. 2. Anhydrous Conditions: Strictly maintain anhydrous conditions, as water can hydrolyze activated intermediates and coupling reagents. 3. Solvent Choice: Use a polar aprotic solvent like DMF or NMP to ensure good solubility of all reactants. 4. Systematic Optimization: Perform a systematic screen of coupling reagents (e.g., EDC/HOBt, HATU, PyBOP) and bases to identify the most efficient conditions for your specific substrates.[1] |
| No reaction or very slow conversion. | 1. Inefficient Activation: The chosen coupling reagent may not be effective for activating trifluoroacetohydroxamic acid. 2. Steric Hindrance: The amine or the hydroxamic acid may be sterically hindered, slowing down the reaction. 3. Poor Nucleophilicity of the Amine: The amine may be electron-deficient and therefore a poor nucleophile. | 1. Use a More Potent Coupling Reagent: For challenging couplings, consider more powerful reagents like HATU or TCFH, which can form highly reactive activated species.[6][8] 2. Increase Reaction Time: For sterically hindered substrates, extending the reaction time at a controlled low temperature may be necessary. 3. Consider Acyl Fluoride Formation: In situ generation of the acyl fluoride from the carboxylic acid precursor to trifluoroacetohydroxamic acid, using reagents like TCFH, can be effective for coupling with poorly nucleophilic amines.[8] |
| Formation of byproducts related to trifluoroacetylation of other functional groups (e.g., hydroxyl groups). | O-Acylation: If your amine substrate also contains a hydroxyl group, competitive O-trifluoroacetylation can occur. | 1. Chemoselective Coupling Conditions: Explore conditions that favor N-acylation over O-acylation. This may involve adjusting the pH or using specific catalysts. 2. Protecting Group Strategy: If chemoselectivity is a persistent issue, consider protecting the hydroxyl group before the coupling reaction and deprotecting it in a subsequent step. |
Visualizing the Reaction Pathways
To better understand the chemical transformations involved, the following diagrams illustrate the desired reaction and the major side reaction pathway.
Caption: Desired vs. Side Reaction Pathways.
Experimental Protocols
Protocol 1: General Procedure for Trifluoroacetohydroxamic Acid Coupling using HATU
This protocol provides a starting point for the coupling of trifluoroacetohydroxamic acid with a primary or secondary amine using HATU, a reagent often effective in minimizing side reactions.
-
Preparation: To a solution of trifluoroacetohydroxamic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.05 eq).
-
Activation: Add a non-nucleophilic base, such as DIPEA (2.0 eq), to the mixture and stir at 0 °C for 15-30 minutes.
-
Coupling: Add the amine (1.0 eq) to the reaction mixture.
-
Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The organic layer should be washed sequentially with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Troubleshooting Low Yield due to Suspected Lossen Rearrangement
If you observe low yields of the desired amide and evidence of a urea byproduct, the following modifications to Protocol 1 can be implemented to mitigate the Lossen rearrangement.
-
Lower Temperature: Maintain the reaction temperature at 0 °C throughout the entire process, from activation to the completion of the coupling.
-
Pre-activation Time: Reduce the pre-activation time (step 2 in Protocol 1) to 5-10 minutes before adding the amine. This minimizes the time the activated intermediate has to undergo rearrangement before the nucleophile is introduced.
-
Alternative Coupling Reagent: If low yields persist, consider switching to a different class of coupling reagent, such as a phosphonium salt like PyBOP, which may offer a different reactivity profile.
References
- Lossen, W. (1872). Ueber Benzoylderivate des Hydroxylamins. Justus Liebigs Annalen der Chemie, 161(2–3), 347–362.
- Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Arom
- Lossen Rearrangement. Alfa Chemistry.
- A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.
- Lossen Rearrangement. Name Reactions in Organic Synthesis.
- Use of trifluoroacetamide for n-terminal protection.
- Trifluoroacetamides. Organic Chemistry Portal.
- N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. PubMed.
- Acylation Derivatization Reagent, TFAA (Trifluoroacetic Acid Anhydride), 10x1 g Vials, 10-pk. Restek.
- Lossen rearrangement. Wikipedia.
- A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature has been developed and found to be efficient for coupling of sterically hindered substrates and electron deficient amines where standard methods failed. Organic & Biomolecular Chemistry.
- Trifluoroethylation reactions of secondary amines.
- Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Perme
- Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions. PubMed.
- A Technical Guide to BTFFH-Mediated Activation of Carboxylic Acids for Amide Synthesis. Benchchem.
- Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. PMC.
- Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry.
- Methods for Hydroxamic Acid Synthesis. PMC - NIH.
- Coupling Reagents. Aapptec Peptides.
- Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water.
- Synthesis of chiral N-trifluoroacetyl-methionine derivatives and applying them as acyl donors for Friedel-Crafts acyl
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- Atom-economic catalytic amide synthesis from amines and carboxylic acids activ
- TCFH – a safe, affordable reagent for ester and difficult amide synthesis. Luxembourg Bio Technologies.
- Further applications of classical amide coupling reagents: Microwave-assisted esterific
- Trifluoroacetylation: An In-depth Technical Guide to a Versatile Protecting Group Str
- Process optimization for acid-amine coupling: a c
- Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. PMC.
- Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. PubMed.
- Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents. Organic Chemistry Portal.
- Trifluoroacetic Acid Formation from HFC-134a under
- Why Trifluoroacetamide is Essential for Your Lab's Analytical Workflow. NINGBO INNO PHARMCHEM CO.,LTD..
- Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acyl
Sources
- 1. growingscience.com [growingscience.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Lossen Rearrangement (Chapter 76) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Lossen rearrangement - Wikipedia [en.wikipedia.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 8. pubs.rsc.org [pubs.rsc.org]
Storage conditions to prevent degradation of fluorinated hydroxamic acids
Welcome to the Technical Support Center for Fluorinated Hydroxamic Acids (FHAs). As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we dissect the chemical causality behind FHA degradation and provide self-validating protocols to ensure the structural integrity of your compounds from the vial to the assay.
Mechanistic Pathways of FHA Degradation
To effectively stabilize FHAs, we must first understand their chemical vulnerabilities. The hydroxamate pharmacophore (-CO-NH-OH) is intrinsically labile. While fluorination enhances metabolic stability and target selectivity, it also alters the electron density of the molecule, often lowering the pKa of the N-H proton and shifting its reactivity profile[1].
The diagram below maps the primary degradation pathways—hydrolysis, oxidation, thermal rearrangement, and metal chelation—against the environmental triggers and our recommended storage interventions.
Degradation pathways of fluorinated hydroxamic acids and preventive storage conditions.
Quantitative Storage Stability Data
Predictable experimental outcomes rely on strict adherence to validated storage parameters. The following table synthesizes forced degradation data and long-term stability metrics for hydroxamic acid derivatives[2][3].
| Storage Condition | Physical State | Temperature | Atmosphere | Light Exposure | Expected Stability |
| Long-Term Solid | Lyophilized Powder | -20°C to -80°C | Argon / Nitrogen | Dark (Amber Vial) | > 12 Months |
| Short-Term Solid | Dry Powder | 4°C | Desiccated | Dark | 1 - 4 Weeks |
| Long-Term Solution | DMSO (Anhydrous) | -80°C | Argon / Nitrogen | Dark | Up to 12 Months |
| Working Solution | DMSO / Buffer | -20°C | Ambient | Protected | < 1 Month (Avoid freeze-thaw) |
| Stress Condition | Aqueous (pH < 2 or > 10) | 90°C | Ambient | Ambient | < 90 Min (Rapid Hydrolysis) |
Frequently Asked Questions (FAQs)
Q1: Why does my FHA stock solution turn pink or brown over time? A: Discoloration is a definitive indicator of either trace metal chelation or oxidative degradation. Hydroxamic acids are potent bidentate ligands that form highly stable, intensely colored complexes with transition metals (especially Fe³⁺ and Cu²⁺)[4][5]. If you have ruled out metal contamination from spatulas or glass ions, the color change is likely due to the aerobic oxidation of the N-O bond, which generates reactive acyl nitroso species or nitrenes[6].
Q2: How does fluorination specifically impact the stability of the hydroxamic acid moiety? A: The effect is highly position-dependent. Fluorination on the distal cap group (e.g., trifluoromethylphenyl rings) generally improves metabolic stability by shielding the molecule from CYP450 enzymes without destabilizing the zinc-binding hydroxamate core[1]. However, the strong electron-withdrawing inductive effect of fluorine lowers the pKa of the hydroxamic acid. This makes the N-H proton more acidic, increasing the concentration of the reactive hydroxamate anion in neutral-to-basic buffers, which can accelerate hydrolysis[3]. Furthermore, if the fluorine is directly adjacent to the nitrogen (N-perfluoroalkylation), the amine becomes highly unstable due to the nitrogen lone pair assisting in rapid fluoride elimination[7][8].
Q3: What triggers the Lossen rearrangement during storage, and how can I prevent it? A: The Lossen rearrangement is a thermal decomposition pathway where the hydroxamic acid converts into an isocyanate, which then rapidly hydrolyzes into a primary amine[9][10]. This process is heavily accelerated by heat (>60°C) and basic conditions[11]. Because isocyanates are highly reactive and potentially mutagenic, preventing this rearrangement is critical[11]. Causality-driven solution: Never heat FHA solutions to force dissolution. If a compound is stubborn, use sonication in a cold water bath (4°C) rather than warming the solvent.
Q4: Is DMSO the best solvent for long-term storage of FHAs? A: DMSO is the industry standard for biological assays, but it is highly hygroscopic. Over time, DMSO absorbs atmospheric moisture. Under even mildly acidic or basic conditions, this absorbed water acts as a nucleophile, driving the hydrolysis of the amide bond to yield a carboxylic acid and hydroxylamine (a known mutagen)[2][3]. Causality-driven solution: You must use anhydrous DMSO and aliquot the stock into single-use volumes to prevent repeated atmospheric exposure during freeze-thaw cycles[2].
Troubleshooting & Experimental Protocols
To ensure trustworthiness in your assays, the following protocols are designed as self-validating systems. Protocol 1 prevents degradation, and Protocol 2 provides the analytical framework to verify that Protocol 1 was successful.
Workflow 1: Preparation and Storage of Metal-Free FHA Stock Solutions
Objective: Prevent metal-catalyzed oxidation and hydrolytic degradation during stock preparation.
-
Workspace Decontamination: Wipe down the balance and fume hood surface. Crucial: Do not use stainless steel spatulas, as trace iron will immediately chelate the FHA. Use sterile, disposable PTFE or polypropylene spatulas.
-
Solvent Purging: Obtain anhydrous DMSO (water content <0.005%). Bubble high-purity Argon gas directly through the DMSO for 15 minutes to displace dissolved oxygen[2].
-
Dissolution: Weigh the lyophilized FHA powder directly into an amber polypropylene microcentrifuge tube (to prevent photodegradation)[2]. Add the Argon-purged DMSO to achieve your master concentration (e.g., 10 mM).
-
Cold Homogenization: Vortex gently. If the FHA resists dissolution, sonicate the tube in a cold water bath (4°C) for 30-second intervals. Do not apply heat.
-
Aliquot & Freeze: Divide the master stock into 10-50 µL single-use aliquots in Argon-flushed amber tubes. Flash-freeze in liquid nitrogen and immediately transfer to a -80°C freezer[2].
Workflow 2: Forced Degradation Profiling (Stability-Indicating LC-MS Assay)
Objective: Validate the purity of older FHA stocks before use in critical biological assays by screening for hydrolysis or Lossen rearrangement products[3].
-
Sample Preparation: Thaw a single-use aliquot of the FHA stock. Dilute to a working concentration of 100 µM using a 50:50 mixture of Acetonitrile and LC-MS grade Water containing 0.1% Formic Acid[2].
-
Chromatographic Setup: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Set the column compartment to 25°C. Do not exceed 30°C to prevent on-column thermal degradation.
-
Mobile Phase Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Run a linear gradient from 10% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min[2].
-
-
Mass Spectrometry Detection: Operate the QToF-MS in positive electrospray ionization (ESI+) mode[3].
-
Data Interpretation (Self-Validation):
-
Intact FHA: Confirm the primary [M+H]⁺ peak.
-
Hydrolysis Degradant: Scan for a peak corresponding to the carboxylic acid derivative (loss of NH₂OH, typically M-15 or M-17 depending on ionization)[3].
-
Oxidation Degradant: Scan for M+16 (N-oxidation) or M-2 (dehydrogenation) peaks[3].
-
Action: If degradant peaks constitute >5% of the total integrated area, the stock is compromised and must be discarded.
-
References
- Diversified applications and synthesis of hydroxamic acids | Australian Journal of Chemistry. connectsci.au.
- The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. nih.gov.
- Avoiding WT-161 degradation during storage. benchchem.com.
- Antiradical, Chelating and Antioxidant Activities of Hydroxamic Acids and Hydroxyureas. nih.gov.
- Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. acs.org.
- Late-Stage Functionalization of Hydroxamic Acid Pharmaceuticals through Oxidative C-N Bond Formation. chemrxiv.org.
- Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. nih.gov.
- Acetohydroxamic acid – general description. georganics.sk.
- Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. nih.gov.
- US6281003B1 - Enzymatic synthesis of optically active hydroxamic acids and their conversion to optically active primary amines by a lossen rearrangement. google.com.
- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. nih.gov.
- Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. unl.pt.
Sources
- 1. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiradical, Chelating and Antioxidant Activities of Hydroxamic Acids and Hydroxyureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetohydroxamic acid – general description [georganics.sk]
- 10. US6281003B1 - Enzymatic synthesis of optically active hydroxamic acids and their conversion to optically active primary amines by a lossen rearrangement - Google Patents [patents.google.com]
- 11. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
19F NMR Chemical Shift Profiling: 2,2,2-Trifluoro-N-hydroxyacetamide vs. Alternative Fluorinated Probes
Executive Summary
In modern structural biology and fragment-based drug discovery (FBDD),
This guide provides an objective, data-driven comparison of 2,2,2-trifluoro-N-hydroxyacetamide (TFHA) against other common fluorinated probes. By analyzing the causality behind their distinct chemical shifts, this document serves as a reference for scientists selecting fluorinated tags for protein labeling, mechanistic assays, or synthetic validation.
Mechanistic Grounding: The Electronic Environment of the CF₃ Group
The
For This compound , the trifluoromethyl (
The Causality of the Shift:
-
Strong Inductive Deshielding: The highly electronegative oxygen atom on the nitrogen introduces a strong electron-withdrawing inductive effect compared to a standard primary amide (
). -
Electron Density Depletion: This effect pulls electron density away from the carbonyl carbon, which in turn deshields the adjacent fluorine nuclei.
-
Downfield Resonance: Because deshielding reduces the protective electron cloud around the
nuclei, the resonance frequency shifts downfield (less negative) to -74.4 ppm[2].
In contrast, standard 2,2,2-trifluoroacetamide (lacking the N-hydroxyl oxygen) experiences slightly more shielding, resonating further upfield at -76.1 ppm [3]. Alkyl trifluoromethyl ketones, such as 3-bromo-1,1,1-trifluoroacetone (BTFA), resonate even further upfield at -84.2 ppm due to the absence of amide resonance stabilization, which fundamentally alters the HOMO-LUMO gap and the resulting paramagnetic shielding[4].
Comparative Performance & Experimental Data
To objectively evaluate TFHA, we must benchmark it against alternative fluorinated probes commonly utilized in NMR studies. The table below summarizes the quantitative chemical shift data.
| Fluorinated Probe / Reagent | Chemical Shift ( | Solvent | Primary Application & Structural Note |
| This compound | -74.4 | Reagent/Probe; High deshielding due to N-OH inductive effect[2]. | |
| 2,2,2-Trifluoroacetamide (TFAcAm) | -76.1 | Baseline amide reference; Intermediate shielding[3]. | |
| 3-Bromo-1,1,1-trifluoroacetone (BTFA) | -84.2 | Thiol-reactive protein tagging; Upfield shift due to ketone environment[4]. | |
| BTFMA | ~ -62.0 | Protein conformational tagging; Aromatic | |
| Trifluoroacetic Acid (TFA) | -76.5 | Universal | Universal internal/external standard for |
Experimental Workflow: Self-Validating 19F NMR Protocol
To ensure absolute trustworthiness and reproducibility when characterizing fluorinated acetamides, you must employ a self-validating protocol. The following methodology builds internal checks into the sample preparation and acquisition phases.
Step 1: Anhydrous Sample Preparation
-
Action: Dissolve 5.0 mg of this compound in 600 µL of anhydrous
. -
Causality: Trace water can lead to hydration of the carbonyl or hydrogen bonding with the N-OH group. Because
shifts are highly responsive to solvent polarity, water contamination can shift the resonance by up to 1-2 ppm or cause significant line broadening[5].
Step 2: Internal Referencing (The Self-Validation Check)
-
Action: Spike the NMR tube with 0.05% v/v Trifluoroacetic acid (TFA) or Trichlorofluoromethane (
). -
Causality: External referencing is prone to magnetic susceptibility errors. Spiking an internal standard ensures the -74.4 ppm shift of TFHA is accurately calibrated against a known baseline (
at 0.00 ppm, or TFA at -76.5 ppm).
Step 3: Optimized Acquisition Parameters
-
Action: Acquire data using a
-decoupled pulse sequence (e.g., inverse gated decoupling) on a spectrometer equipped with a dedicated fluorine channel. Set the Relaxation Delay (D1) to seconds. -
Causality: Fluorine nuclei in freely rotating
groups often exhibit long relaxation times. An insufficient D1 leads to incomplete magnetization recovery, resulting in inaccurate integration and reduced signal-to-noise ratios. -decoupling removes long-range scalar couplings, ensuring the signal resolves as a sharp, unambiguous singlet.
Step 4: Data Processing & Quality Control
-
Action: Apply a 0.3 Hz exponential line broadening window function prior to Fourier transformation.
-
Causality: Assess the full width at half maximum (FWHM). A sharp singlet (< 2 Hz FWHM) confirms a homogeneous electronic environment, validating the absence of dynamic exchange, oligomerization, or degradation.
Pathway Visualization
The following diagram maps the logical relationship between the structural features of the selected fluorinated probes, their electronic shielding environments, and the resulting
Logical relationship between fluorine probe structure, electronic shielding, and 19F NMR shift.
References
-
[2] Atroposelective Chiral-at-Rhodium Catalysis and Nitrene-Mediated Enantioselective Synthesis of Chiral α-Amino Acids with Ruthen. Philipps-Universität Marburg. 2
-
[4] 19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo-N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe. Analytical Chemistry - ACS Publications. 4
-
[3] Supporting Information Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journals. 3
-
[5] A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. eScholarship.org. 5
-
[1] A beginner's guide to 19F NMR and its role in drug screening. Canadian Science Publishing. 1
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins [escholarship.org]
IR spectrum characteristic peaks for 2,2,2-trifluoro-N-hydroxyacetamide
This guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of 2,2,2-trifluoro-N-hydroxyacetamide (also known as Trifluoroacetohydroxamic Acid or TFHA ).[1]
It synthesizes experimental data from structural analogs with established spectroscopic principles to provide a definitive reference for researchers.[1] The guide compares TFHA against its non-fluorinated parent (Acetohydroxamic Acid) and its non-hydroxylated analog (Trifluoroacetamide) to isolate specific functional group contributions.
A Comparative Technical Guide for Drug Development Scientists
Executive Summary: Characteristic Peak Table
The following table summarizes the diagnostic IR bands for this compound. Data is synthesized from experimental baselines of structural analogs and corrected for the strong inductive effect of the trifluoromethyl (
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Diagnostic Note |
| Stretching | 3200 – 3450 | Broad, Med-Strong | Overlapping bands; highly sensitive to H-bonding (concentration dependent).[1] | |
| Stretching | 1680 – 1710 | Strong | Primary Diagnostic: Blue-shifted by ~40 | |
| Bending | 1540 – 1570 | Medium | Coupled with C-N stretch; shifts to lower freq. in deuterated solvents.[1] | |
| Stretching | 1140 – 1250 | Very Strong | Fingerprint: Multiple intense bands unique to the fluorinated motif.[1] | |
| Stretching | 1300 – 1350 | Medium | Often obscured by the strong | |
| Stretching | 930 – 980 | Medium-Weak | Characteristic of the hydroxamic acid moiety ( |
Comparative Spectral Analysis
To accurately identify TFHA, one must distinguish it from common alternatives.[1] The comparative analysis below highlights the spectral shifts caused by the electron-withdrawing fluorine atoms.
Comparison A: TFHA vs. Acetohydroxamic Acid (AHA)
-
The Fluorine Effect: AHA ($ \text{CH}_3\text{CONHOH} $) is the direct non-fluorinated analog.[1]
-
Key Difference: The electronegative
group in TFHA pulls electron density away from the carbonyl carbon.[1] This strengthens the bond (increasing force constant ), causing a significant blue shift (higher wavenumber) in the Amide I band. -
Fingerprint Region: AHA lacks the intense
stretching bands seen in TFHA between .[1]
Comparison B: TFHA vs. 2,2,2-Trifluoroacetamide (TFAm)
-
The Hydroxyl Effect: TFAm ($ \text{CF}_3\text{CONH}_2 $) lacks the
-hydroxy group.[1] -
Key Difference: TFHA exhibits an
stretching vibration ( ) and a broader, more complex region due to the acidic proton.[1] -
Acidity: TFHA is significantly more acidic than TFAm ($ \text{pK}_a \approx 6 \text{ – } 7 $ vs. $\sim 12 $), leading to distinct spectral changes in basic media (formation of hydroxamate anion).[1]
Visualizing the Tautomeric Equilibrium
Hydroxamic acids exist in equilibrium between Keto (major) and Enol (minor) forms.[1] This equilibrium complicates the IR spectrum, often producing shoulder peaks on the Carbonyl band.
Figure 1: Tautomeric equilibrium of hydroxamic acids.[1] The Keto form dominates in the solid state (KBr pellet), yielding the characteristic Amide I band.
Scientific Integrity: Mechanism of Action
Understanding why these peaks appear ensures correct interpretation of experimental data.[1]
-
Inductive Withdrawal (
): The three fluorine atoms exert a powerful inductive effect ( ).[1] This reduces the resonance contribution of the lone pair on the Nitrogen to the Carbonyl oxygen.-
Result: The
bond acquires more double-bond character compared to standard amides, shifting the stretching frequency higher (closer to true ketones/aldehydes).[1]
-
-
Hydrogen Bonding (Dimerization): Like carboxylic acids, hydroxamic acids form strong intermolecular hydrogen bonds (dimers) in the solid state.[1]
-
Result: The
and stretches appear as broad, intense bands rather than sharp peaks. In dilute solution (e.g., ), these bands sharpen and shift to higher wavenumbers as dimers dissociate.
-
Experimental Protocol: Self-Validating Methodology
To obtain reproducible spectra for TFHA, follow this protocol. This workflow accounts for the compound's potential hygroscopicity and acidity.
Method A: Solid State (KBr Pellet)
Best for: Routine identification and fingerprinting.[1]
-
Preparation: Grind 1–2 mg of TFHA with ~100 mg of spectroscopic grade KBr.
-
Drying (Critical): Hydroxamic acids can be hygroscopic.[1] Dry the KBr powder at 110°C overnight before use.
-
Compression: Press into a transparent pellet under vacuum to remove trapped moisture.[1]
-
Validation: Check for a broad "water hump" at
.[1] If present, the sample is wet; re-dry and re-press. -
Acquisition: Scan from
(32 scans, resolution).
Method B: Solution Phase (ATR/Liquid Cell)
Best for: Studying H-bonding or tautomerism.[1]
-
Solvent Choice: Use anhydrous Acetonitrile (
) or Chloroform ( ).[1] Avoid alcohols (interfere with OH region). -
Background Subtraction: Collect a background scan of the pure solvent.[1]
-
Measurement: Inject sample into a liquid cell (
windows recommended for acidic samples). -
Validation: Ensure the
peak is sharp. A split peak indicates multiple conformers or impurities.[1]
Workflow Diagram
Figure 2: Experimental workflow for obtaining high-fidelity IR spectra of TFHA.
Applications in Drug Development
Understanding the IR spectrum of TFHA is critical for:
-
HDAC Inhibition Studies: TFHA derivatives are potent Histone Deacetylase (HDAC) inhibitors.[1] The hydroxamic acid group coordinates with the Zinc ion (
) in the enzyme active site.-
Spectral Marker: Upon metal chelation, the
stretching frequency shifts significantly (often to lower wavenumbers) due to the "Metal-Carbonyl" interaction.
-
-
Metabolic Stability: The
group prevents metabolic oxidation at the alpha-position, a common failure point for non-fluorinated hydroxamic acids.[1] The intense bands ( ) serve as a tracer for the intact fluorinated motif during degradation studies.
References
-
NIST Chemistry WebBook. Infrared Spectrum of Acetohydroxamic Acid (2-Amino-N-hydroxyacetamide). National Institute of Standards and Technology.[1] Link[1]
-
NIST Chemistry WebBook. Infrared Spectrum of 2,2,2-Trifluoro-N-phenylacetamide. National Institute of Standards and Technology.[1] Link[1]
-
PubChem. 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide (Compound Summary). National Center for Biotechnology Information.[1] Link
-
Brown, D. A., et al. (1996).[1] Crystal Structure and Infrared Spectrum of Acetohydroxamic Acid.[1] Journal of Chemical Crystallography. (Comparison of amide I/II bands).
-
Kalsi, P. S. (2007).[1] Spectroscopy of Organic Compounds. New Age International. (General reference for inductive effects on carbonyl stretching frequencies).
Sources
A Comparative Guide to HDAC Inhibition: SAHA (Vorinostat) vs. Emerging Trifluoroacetylated Analogs
Introduction: The Epigenetic Battlefield and the Role of HDACs
In the intricate landscape of cellular regulation, gene expression is not solely dictated by the DNA sequence itself. An equally critical layer of control, known as epigenetics, involves modifications to DNA and its associated proteins that can switch genes on or off. Histone deacetylases (HDACs) are central players in this process. These enzymes remove acetyl groups from lysine residues on histone proteins, leading to a more compact chromatin structure that generally represses gene transcription[1][2].
In many cancers, the delicate balance between histone acetylation and deacetylation is disrupted, often leading to the silencing of tumor suppressor genes[1][3]. This has established HDACs as significant therapeutic targets. Histone deacetylase inhibitors (HDACi) are a class of anti-cancer agents designed to block these enzymes, restore histone acetylation, and reactivate the expression of genes that can halt tumor growth, induce differentiation, or trigger programmed cell death (apoptosis)[1][4][5].
The first-in-class and most well-known of these inhibitors is Suberoylanilide Hydroxamic Acid (SAHA), commercially known as Vorinostat[6][7]. While a cornerstone of HDACi therapy, its broad activity and the chemical nature of its core functional group present challenges. This has spurred the development of novel analogs, including those that replace the traditional hydroxamic acid with trifluoroacetylated zinc-binding groups (ZBGs). This guide provides an in-depth comparison of the established benchmark, SAHA, against these emerging trifluoroacetohydroxamic acid analogs, offering experimental insights for researchers in drug discovery and chemical biology.
Part 1: The Benchmark - SAHA (Vorinostat)
SAHA (Vorinostat) is an orally bioavailable inhibitor of Class I and II HDACs that gained FDA approval in 2006 for the treatment of cutaneous T-cell lymphoma (CTCL)[6][8][9]. Its development marked a significant milestone in validating HDACs as druggable targets in oncology.
Mechanism of Action and Inhibitory Profile
The efficacy of SAHA hinges on its chemical structure, specifically the hydroxamic acid moiety (-CONHOH). This group acts as a powerful chelator of the zinc ion (Zn²⁺) that is essential for catalysis within the active site of HDAC enzymes[10]. By binding to this zinc ion, SAHA competitively blocks the enzyme from accessing its natural substrate, the acetylated lysine residues on histones and other proteins[4][10].
dot
Caption: SAHA's hydroxamic acid chelates the active site Zn²⁺ ion, blocking histone deacetylation.
A key characteristic of SAHA is its nature as a pan-inhibitor , meaning it shows activity against multiple HDAC isoforms across both Class I (HDACs 1, 2, 3) and Class II (HDACs 4, 5, 6, 7, 9, 10)[4][11]. This broad-spectrum activity contributes to its potent anti-cancer effects but is also linked to its limitations.
Limitations of the Hydroxamic Acid Moiety
Despite its success, the hydroxamic acid group in SAHA and similar inhibitors is associated with several drawbacks:
-
Poor Pharmacokinetic Properties: Hydroxamic acids can be metabolically labile, leading to rapid clearance and potential challenges in maintaining therapeutic drug concentrations.
-
Lack of Isoform Selectivity: The potent zinc-binding nature of hydroxamic acid makes it difficult to achieve selectivity for specific HDAC isoforms. This pan-inhibition can lead to off-target effects and a wider range of toxicities, as different HDAC isoforms have distinct biological roles[6][12][13].
-
Potential for Toxicity: The broad inhibition profile is thought to contribute to side effects observed in clinical use, such as fatigue, gastrointestinal issues, and thrombocytopenia[9][14].
Part 2: The Challengers - Trifluoroacetylated Analogs
The quest for more refined HDAC inhibitors has led to the exploration of alternative ZBGs. Among the most promising are those based on trifluoromethyl ketones (TFMKs) and related structures like N-trifluoroacetamides[14][15]. These groups serve as bioisosteres for hydroxamic acid, designed to overcome its inherent limitations.
Rationale and Mechanism of Action
The core concept behind trifluoroacetylated analogs is to replace the hydroxamic acid with a group that still effectively coordinates with the active-site zinc but offers different physicochemical and kinetic properties.
Trifluoromethyl ketones are highly electrophilic due to the strong electron-withdrawing nature of the -CF₃ group. In the aqueous environment of an enzyme's active site, the ketone is readily hydrated to form a geminal diol. It is this hydrated form that is believed to chelate the zinc ion, mimicking the binding of hydroxamic acid but with distinct geometry and electronic properties[16].
dot
Caption: Trifluoromethyl ketones hydrate to a gem-diol form to coordinate with the active site zinc.
This alternative binding mode can lead to profoundly different enzyme-inhibitor kinetics. While hydroxamic acids typically exhibit a fast-on-fast-off binding mechanism, TFMK-based inhibitors have been shown to display class-dependent mechanisms. For example, some may act as fast-on-fast-off inhibitors for certain HDAC classes (like Class IIa) but as slow-binding inhibitors for others (like Class I and IIb)[16][17][18]. This kinetic diversity opens new avenues for achieving isoform selectivity.
Key Advantages and Developments
The development of trifluoroacetylated analogs aims to deliver several key improvements over SAHA:
-
Improved Metabolic Stability: A significant challenge with early TFMKs was their rapid in vivo metabolic reduction to inactive alcohols[12]. To counter this, next-generation compounds like trifluoropyruvamides (TFPAs) have been designed. The addition of an adjacent electron-withdrawing group stabilizes the hydrated ketone form, preventing its metabolic reduction and improving the compound's pharmacokinetic profile[12].
-
Enhanced Isoform Selectivity: The distinct structural and electronic properties of the trifluoroacetyl ZBG, combined with modifications to other parts of the inhibitor molecule (the "cap" and "linker" regions), can be exploited to achieve greater selectivity for specific HDAC isoforms, such as HDAC8[12].
-
Potentially Improved Safety Profile: By moving away from pan-inhibition towards isoform-selective inhibition, it is hypothesized that these analogs can achieve a better therapeutic window. Targeting only the HDAC isoforms most relevant to a specific cancer could reduce the off-target effects and associated toxicities seen with pan-inhibitors like SAHA[14]. For instance, one study highlighted that an N-trifluoroacetyl analog demonstrated a higher safety margin in non-tumorigenic cells compared to SAHA[14].
Part 3: Head-to-Head Performance Comparison
The choice between a benchmark inhibitor and a novel analog depends on the specific research or therapeutic goal. The following table summarizes the key performance characteristics based on available experimental data.
| Feature | SAHA (Vorinostat) | Trifluoroacetohydroxamic Acid Analogs |
| Zinc-Binding Group (ZBG) | Hydroxamic Acid (-CONHOH) | Trifluoromethyl Ketone (-COCF₃) / N-Trifluoroacetamide (-NHCOCF₃) |
| Binding Mechanism | Primarily fast-on, fast-off competitive inhibition[17]. | Can be class-dependent: fast-on-fast-off for some isoforms (e.g., Class IIa) and slow, tight-binding for others (e.g., Class I)[16][17]. |
| Potency (IC₅₀) | Potent, with nanomolar activity against multiple HDAC isoforms[6][19]. | Varies widely with structure and target isoform, ranging from nanomolar to micromolar[12][14]. |
| Isoform Selectivity | Pan-inhibitor, targeting most Class I and II HDACs with low selectivity[6][11][13]. | Can be engineered for enhanced selectivity. Certain analogs show preference for specific isoforms like HDAC8[12]. |
| Metabolic Stability | Hydroxamic acid moiety can be a site of metabolic liability[12]. | Early TFMKs were metabolically unstable[12]. Newer designs (e.g., TFPAs) show improved stability by preventing reduction[12]. |
| Cellular Activity | Induces broad hyperacetylation of histones (H2A, H2B, H3, H4) and apoptosis in cancer cells[11][20][21]. | Induce antiproliferative effects and exhibit HDAC inhibitory activity in cancer cell lines[14][15]. |
| Safety Profile | Broad activity is linked to a range of clinical side effects[9][14]. | Higher selectivity offers the potential for an improved safety margin and reduced toxicity compared to SAHA[14]. |
Part 4: Essential Experimental Protocols
To ensure trustworthy and reproducible comparisons between HDAC inhibitors, standardized and well-validated assays are critical. Below are detailed protocols for fundamental in vitro and cellular assays.
Protocol 1: In Vitro HDAC Activity/Inhibition Assay (Fluorometric)
This protocol determines the direct inhibitory effect of a compound on HDAC enzyme activity and is used to calculate IC₅₀ values.
dot
Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., trifluoroacetylated analog) and the reference inhibitor (SAHA) in 100% DMSO.
-
Prepare serial dilutions of the inhibitors in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Dilute recombinant human HDAC enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer to their optimal working concentrations.
-
-
Assay Setup (96-well black plate):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the diluted inhibitor solutions to the sample wells. Add 10 µL of assay buffer with DMSO (vehicle control) to the positive control wells and 10 µL of a potent inhibitor like Trichostatin A (TSA) to the negative control wells.
-
Add 20 µL of diluted HDAC enzyme to all wells except the blank. Mix gently.
-
Pre-incubate the plate at 37°C for 15 minutes. This step is crucial, especially for slow-binding inhibitors, to allow the inhibitor to reach equilibrium with the enzyme[16].
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Signal Development and Detection:
-
Stop the reaction by adding 50 µL of Developer solution (containing TSA and a protease like trypsin) to each well[22][23]. The developer stops the HDAC reaction and the protease cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm[22].
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Histone Acetylation Assay (ELISA-based)
This assay validates that the inhibitor is cell-permeable and engages its target in a cellular context by measuring the downstream effect: an increase in global histone H3 or H4 acetylation.
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well tissue culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or SAHA for a defined period (e.g., 12-24 hours). Include an untreated or vehicle-treated control.
-
-
Histone Extraction:
-
ELISA Procedure:
-
Coat a high-binding 96-well ELISA plate with a standardized amount of the extracted histone protein (e.g., 1-2 µg per well) and allow it to dry overnight at 37°C[24].
-
Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% BSA in wash buffer) for 1-2 hours at room temperature.
-
Wash the wells.
-
Add the primary antibody specific for acetylated histone H3 (Ac-H3) or acetylated histone H4 (Ac-H4), diluted in blocking buffer. Incubate for 1-2 hours.
-
Wash the wells thoroughly to remove unbound primary antibody.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the wells.
-
-
Signal Detection and Analysis:
-
Add a colorimetric HRP substrate (e.g., TMB) to each well and incubate until sufficient color develops.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm on a microplate reader[26].
-
The absorbance is directly proportional to the level of histone acetylation. Compare the readings from inhibitor-treated cells to the control to determine the fold-increase in acetylation.
-
Conclusion and Future Directions
The comparison between SAHA and trifluoroacetohydroxamic acid analogs encapsulates the evolution of HDAC inhibitor design. SAHA remains a vital therapeutic agent and an indispensable research tool, representing the power of pan-HDAC inhibition[9]. Its broad activity, however, creates a demand for more targeted agents with improved pharmacological profiles.
Trifluoroacetylated analogs represent a rational design strategy to meet this demand. By replacing the venerable hydroxamic acid ZBG, these compounds offer the potential for enhanced metabolic stability, tunable enzyme-binding kinetics, and, most importantly, greater isoform selectivity[12][14][16]. While still largely in the preclinical stages of development, they provide a promising blueprint for the next generation of HDAC inhibitors. The ultimate goal is to move from broad epigenetic modulation to precision-targeted therapies, tailoring treatment to the specific HDAC dependencies of a given disease and thereby maximizing efficacy while minimizing toxicity. The continued exploration of novel ZBGs and linker-cap combinations will be paramount in achieving this goal.
References
- Braley, J. (2011, March 15). Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes. PubMed.
- Madsen, A. S., & Olsen, C. A. (2015). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm.
- Chen, J., et al. (2019). Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA)
- Reddy, T. M., et al. (2022, December 15). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed.
- Leoni, F., et al. (2002). The antitumor histone deacetylase inhibitor suberoylanilide hydroxamic acid exhibits antiinflammatory properties via suppression of cytokines. PNAS.
- Zhang, Y., et al. (2017). Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors. PMC.
- Araya-Durán, I., et al. (2025). Computationally Guided Design, Synthesis, and Evaluation of Novel Non-Hydroxamic Histone Deacetylase Inhibitors, Based on N-Trifluoroacetamide as a Zinc-Binding Group, Against Breast Cancer. PMC.
- Duvic, M. (2007). View of Histone deacetylase inhibitors: SAHA (Vorinostat). A treatment option for advanced cutaneous T-cell lymphoma.
- Bradner, J. E., et al. (2010). Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid. PMC.
- Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PMC.
- Vorinostat – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu.
- Marek, L., et al. (2013). Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC5 with Improved Activity against Chemoresistant Cancer Cells. Journal of Medicinal Chemistry.
- Xu, W., et al. (2001). The histone deacetylase inhibitor and chemotherapeutic agent suberoylanilide hydroxamic acid (SAHA) induces a cell-death pathway characterized by cleavage of Bid and production of reactive oxygen species. PNAS.
- Reddy, D. S. (2019, June 7). Measuring Histone Deacetylase Inhibition in the Brain. PMC - NIH.
- EpiQuik™ HDAC Activity/Inhibition Assay Kit(Colorimetric). (n.d.). Epigentek.
- Marek, L., et al. (2012, December 20). Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC. The Gohlke Group.
- Technical Support Center: Optimizing HDAC-IN-38 Concentration for In Vitro Assays. (n.d.). Benchchem.
- Glaser, K. B., et al. (2003, February 1). Gene Expression Profiling of Multiple Histone Deacetylase (HDAC) Inhibitors: Defining a Common Gene Set Produced by HDAC Inhibition in T24 and MDA Carcinoma Cell Lines. AACR Journals.
- Vorinost
- Bressi, J. C., et al. (2002, December 2). Trifluoromethyl ketones as inhibitors of histone deacetylase. PubMed.
- Cellular Acetylation Assay Kit. (n.d.). MBL Life Science.
- Garcia-Manero, G., et al. (n.d.). Summary of Phase I vorinostat trials.
- Miller, T. A., et al. (2011). Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid. PMC.
- EpiQuik™ Global Histone H4 Acetylation Assay Kit. (2022, April 20). EpigenTek.
- HDAC Activity/Inhibition Assay Kit (Colorimetric)
- Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. (2014, October 15).
- Araya-Durán, I., et al. (2025, February 28). Computationally Guided Design, Synthesis, and Evaluation of Novel Non-Hydroxamic Histone Deacetylase Inhibitors, Based on N-Trifluoroacetamide as a Zinc-Binding Group, Against Breast Cancer. MDPI.
- Madsen, A. S., & Olsen, C. A. (2015, December 15). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action.
- ab115102 – Histone H3 Acetylation Assay Kit. (2016, December 2). Abcam.
- Madsen, A. S., & Olsen, C. A. (2015, December 15). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. RSC Publishing.
- Bubna, A. K. (2015).
- Wagner, F. F., et al. (2016). The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C2 position display HDAC6/8 selectivity. PMC.
- SAHA | Non-selective HDACs. (n.d.). Tocris Bioscience.
- Shaik, J., et al. (n.d.). Effect of SAHA analogs on expression of HDAC proteins.
- Wagner, F. F., et al. (2017). The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity. PMC.
Sources
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Acetylation Assay Kit | MBL Life Sience -GLOBAL- [mblbio.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. journals.pagepress.net [journals.pagepress.net]
- 5. pnas.org [pnas.org]
- 6. Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. int.livhospital.com [int.livhospital.com]
- 9. scienceopen.com [scienceopen.com]
- 10. pnas.org [pnas.org]
- 11. SAHA | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 12. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural Requirements of HDAC Inhibitors: SAHA Analogues Modified at the C2 Position Display HDAC6/8 Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computationally Guided Design, Synthesis, and Evaluation of Novel Non-Hydroxamic Histone Deacetylase Inhibitors, Based on N-Trifluoroacetamide as a Zinc-Binding Group, Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trifluoromethyl ketones as inhibitors of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]
- 17. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. epigentek.com [epigentek.com]
- 25. Histone H3 Acetylation Assay Kit (ab115102) | Abcam [abcam.co.jp]
- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to the ¹H NMR Interpretation of N-hydroxy and N-trifluoroacetyl Protons
For researchers and scientists in the dynamic field of drug development and organic chemistry, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for elucidating the nuanced details of chemical architecture. This guide provides an in-depth, comparative analysis of the ¹H NMR spectral features of two crucial functional groups: N-hydroxy and N-trifluoroacetyl moieties. Understanding the distinct signatures of their respective labile protons is essential for reaction monitoring, structural confirmation, and impurity profiling.
This guide moves beyond a simple recitation of chemical shifts, delving into the underlying physical principles that govern the NMR behavior of these protons. We will explore the profound impact of electronic effects, hydrogen bonding, and proton exchange on their spectral appearance. Furthermore, we will provide field-proven experimental protocols to definitively identify and characterize these protons, ensuring the integrity and reliability of your spectral interpretations.
The Decisive Influence of the Trifluoroacetyl Group: A Tale of Two Protons
The ¹H NMR signals of N-hydroxy (N-OH) and N-trifluoroacetyl (N-COCF₃) protons occupy distinctly different regions of the spectrum, a direct consequence of their disparate electronic environments. The N-hydroxy proton is characterized by its variable and often broad appearance, whereas the N-trifluoroacetyl proton presents as a sharper, significantly downfield-shifted signal.
The N-hydroxy Proton: A Chameleon in the Spectrum
The proton of a hydroxylamine is directly attached to a nitrogen and an oxygen atom, making it an exchangeable proton.[1][2] Its chemical shift is highly sensitive to a variety of factors, including:
-
Concentration and Temperature: Changes in concentration and temperature affect the extent of intermolecular hydrogen bonding, leading to significant variations in the chemical shift.[3]
-
Solvent: The choice of solvent has a pronounced effect. Protic solvents can engage in hydrogen bonding and proton exchange, often leading to broader signals or even causing the signal to disappear entirely.[2] In contrast, aprotic solvents like dimethyl sulfoxide (DMSO-d₆) can slow down the exchange rate and result in sharper signals.
-
Hydrogen Bonding: The ability of the N-OH group to participate in hydrogen bonding leads to deshielding of the proton, shifting its resonance to a higher frequency (downfield).[2]
Consequently, the ¹H NMR signal for an N-hydroxy proton can appear over a wide range, typically between δ 4-9 ppm , and is often observed as a broad singlet.[3]
The N-trifluoroacetyl Proton: A Downfield Sentinel
In stark contrast, the proton attached to the nitrogen of a trifluoroacetamide is subject to the powerful electron-withdrawing inductive effect of the trifluoroacetyl group. The three fluorine atoms pull electron density away from the N-H bond, leading to significant deshielding of the proton.[4] This results in a characteristic and substantial downfield shift.
The ¹H NMR signal for an N-trifluoroacetyl proton is typically found in the range of δ 9-12 ppm and is generally sharper than that of an N-hydroxy proton due to reduced rates of intermolecular proton exchange.[4] The strong deshielding effect makes this signal a reliable indicator of successful N-trifluoroacetylation.
At-a-Glance: N-hydroxy vs. N-trifluoroacetyl Proton ¹H NMR Characteristics
| Feature | N-hydroxy Proton (N-OH) | N-trifluoroacetyl Proton (N-COCF₃) |
| Typical Chemical Shift (δ) | 4 - 9 ppm | 9 - 12 ppm |
| Signal Appearance | Often broad, can be a singlet or multiplet | Generally a sharper singlet or multiplet |
| Key Influencing Factors | Concentration, temperature, solvent, hydrogen bonding[2][3] | Strong inductive effect of the -COCF₃ group[4] |
| Deuterium (D₂O) Exchange | Readily exchanges, signal disappears or diminishes[1] | Slower exchange, but will eventually exchange |
Visualizing the Electronic Divide: Inductive Effects in Action
The following diagram, generated using Graphviz, illustrates the fundamental difference in the electronic environment of the N-H bond in N-hydroxy and N-trifluoroacetyl compounds.
Caption: Electronic effects on N-H protons.
Experimental Protocols for Unambiguous Identification
To definitively distinguish between N-hydroxy and N-trifluoroacetyl protons, the following experimental protocols are recommended.
Protocol 1: Deuterium Exchange for the Identification of Labile Protons
This simple yet powerful technique is the gold standard for identifying exchangeable protons like those in N-hydroxy groups.[1]
Methodology:
-
Acquire Initial Spectrum: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake and Re-acquire: Cap the tube and shake it gently for approximately 30 seconds to facilitate exchange.
-
Observe Spectral Changes: Re-acquire the ¹H NMR spectrum. The signal corresponding to the N-hydroxy proton will either disappear or significantly diminish in intensity. The N-trifluoroacetyl proton signal may also exchange, but typically at a slower rate.
Caption: Deuterium exchange experimental workflow.
Protocol 2: In-situ N-Trifluoroacetylation for ¹H NMR Analysis
This protocol describes the derivatization of an N-hydroxy compound to its N-trifluoroacetyl analog directly for NMR analysis, providing a definitive comparison. This method is adapted from established procedures for the trifluoroacetylation of alcohols.[5]
Methodology:
-
Initial Spectrum: Dissolve the N-hydroxy compound (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5 mL) in an NMR tube and acquire a ¹H NMR spectrum.
-
Reagent Addition: Carefully add a small excess (e.g., 1.1 equivalents) of trifluoroacetic anhydride (TFAA) to the NMR tube.
-
Reaction Monitoring: Gently mix the contents and monitor the reaction progress by acquiring ¹H NMR spectra at regular intervals (e.g., every 15 minutes) at room temperature.
-
Final Spectrum: Once the reaction is complete (indicated by the disappearance of the N-hydroxy starting material signals and the appearance of new product signals), acquire a final, high-quality ¹H NMR spectrum.
-
Comparison: Compare the initial and final spectra. The disappearance of the N-hydroxy proton signal and the appearance of a new, downfield-shifted signal in the δ 9-12 ppm region confirms the formation of the N-trifluoroacetyl derivative.
Safety Note: Trifluoroacetic anhydride is corrosive and moisture-sensitive. Handle it with appropriate personal protective equipment in a fume hood.
Conclusion
The ¹H NMR signals of N-hydroxy and N-trifluoroacetyl protons provide distinct and readily interpretable information for the structural elucidation of organic molecules. The high sensitivity of the N-hydroxy proton to its environment necessitates careful consideration of experimental conditions, while its lability provides a clear diagnostic tool through deuterium exchange. Conversely, the N-trifluoroacetyl proton's characteristic and significant downfield shift offers an unambiguous marker for this functional group. By understanding the fundamental principles governing their chemical shifts and employing the straightforward experimental protocols outlined in this guide, researchers can confidently and accurately interpret their ¹H NMR spectra, accelerating their research and development endeavors.
References
-
OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. Available at: [Link]
-
ACD/Labs. Exchangeable Protons in NMR—Friend or Foe? Available at: [Link]
-
University of Regensburg. ¹H NMR Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
- Bakhmutov, V. I. NMR-Spectroscopy in Solution: A Practical Guide. CRC Press, 2015.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.
-
Nanalysis. Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid. Available at: [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62 (21), 7512–7515.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.
- Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. ¹H chemical shifts in NMR: Part 23. The effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magn. Reson. Chem. 2006, 44(5), 491-509.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29(9), 2176-2179.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]
- Wenzel, T. J., & Chisholm, C. D. NMR analysis of t-butyl-catalyzed deuterium exchange at unactivated arene localities. J. Label. Compd. Radiopharm. 2017, 60(1), 35-41.
- Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2006.
- Al-Masoudi, N. A., & Al-Soud, Y. A. Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Arabian Journal of Chemistry 2016, 9, S101-S106.
- Begtrup, M., & Larsen, P. The Reaction of N-Hydroxyanilines with Acetic Anhydride. Acta Chem. Scand. 1990, 44, 1050-1057.
- Exner, O. Basicity of hydroxylamine and its derivatives. Collect. Czech. Chem. Commun. 1966, 31(1), 65-80.
- Istrate, A. M., Găină, L. G., & Ciuculescu, C. A. Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Skeletons. Rev. Chim. 2020, 71(1), 224-234.
Sources
- 1. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. Synthesis of novel <i>N</i>-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Chelation Profiling: Trifluoroacetohydroxamic Acid vs. Acetohydroxamic Acid
Hydroxamic acids (R-CO-NH-OH) are privileged pharmacophores in metalloenzyme inhibition, renowned for their potent bidentate chelation of transition metals such as Fe(III), Zn(II), and Ni(II). However, the electronic nature of the R-group fundamentally dictates the thermodynamic stability, pKa, and coordination geometry of the resulting metal complex. This guide provides an objective, data-driven comparison between the electron-donating Acetohydroxamic Acid (AHA) and the strongly electron-withdrawing Trifluoroacetohydroxamic Acid (TFAH), equipping drug development professionals with the mechanistic insights necessary for rational ligand design.
Mechanistic Causality: The Fluorine Effect on Chelation
The fundamental divergence between AHA and TFAH lies in their electronic distribution, which dictates how they interact with metal centers in biological systems:
-
Acetohydroxamic Acid (AHA): The methyl (-CH3) group is electron-donating, which enriches the electron density on the hydroxamate oxygen and nitrogen atoms. This results in a relatively high pKa of 9.32[1], making AHA a strong, classic thermodynamic chelator. Because of its robust metal-binding affinity at physiological pH, AHA is clinically utilized (under the trade name Lithostat) to inhibit urease by coordinating the active-site Ni(II) ions, thereby treating chronic urea-splitting urinary infections[1]. AHA functions by competitively binding to the nickel ions at the active site of the urease enzyme[2].
-
Trifluoroacetohydroxamic Acid (TFAH): The substitution of hydrogen for fluorine creates a highly electronegative -CF3 group, which inductively withdraws electron density from the chelating moiety. Consequently, TFAH exhibits the highest gas-phase acidity (1336 kJ/mol) among simple hydroxamic acids, corresponding to a drastically lowered aqueous pKa[3]. While this electron withdrawal reduces the classical thermodynamic stability constants (log
) with metals, it fundamentally alters the coordination mode. In the active site of Carbonic Anhydrase, AHA binds Zn(II) in a standard tetrahedral coordination via its ionized nitrogen; conversely, TFAH utilizes both its ionized nitrogen and a fluorine atom to form a unique 5-membered chelate, shifting the zinc coordination geometry to trigonal bipyramidal[4].
Logical flow of substituent effects on Zn2+ coordination geometries.
Quantitative Data Comparison
To objectively guide ligand selection, the physicochemical and structural parameters of AHA and TFAH are summarized below.
| Parameter | Acetohydroxamic Acid (AHA) | Trifluoroacetohydroxamic Acid (TFAH) | Mechanistic Implication |
| Substituent Effect | Electron-Donating (-CH3) | Electron-Withdrawing (-CF3) | Drives electron density on the chelating O/N atoms. |
| Aqueous pKa | 9.32[1] | < 6.0 (Estimated via gas-phase) | TFAH remains active/deprotonated at lower physiological pH. |
| Gas-Phase Acidity | Lower relative acidity | 1336 kJ/mol (Highest in class)[3] | Demonstrates the massive inductive pull of the -CF3 group. |
| Zn(II) Coordination | Tetrahedral (N-bound)[4] | Trigonal Bipyramidal (N, F-bound)[4] | TFAH forms a novel 5-membered chelate involving fluorine. |
| Primary Target | Urease (Ni2+)[2] | Carbonic Anhydrase (Zn2+)[4] | Dictates clinical utility (UTI treatment vs. Glaucoma/Cancer). |
Self-Validating Experimental Protocols
To accurately profile the metal chelation strength of these two compounds, researchers must employ a self-validating workflow that pairs pH-potentiometry (for macro-constants) with Isothermal Titration Calorimetry (ITC) (for thermodynamic deconvolution). Relying on a single method can lead to artifacts, especially with fluorinated compounds where desolvation entropy heavily influences binding.
Protocol 1: Metal & Ligand Standardization (The Foundation of Trust)
Causality: ITC and potentiometry are highly sensitive to stoichiometric errors. You must standardize the metal stock solutions to prevent false affinity readings.
-
Prepare 10 mM stock solutions of ZnCl2 and NiCl2 in ultra-pure water.
-
Standardize the metal concentration via complexometric titration using 0.01 M EDTA and appropriate indicators (e.g., Xylenol Orange for Zn2+).
-
Prepare 50 mM solutions of AHA and TFAH. Verify the exact concentration of the ligands via Gran's plot method during initial acid-base potentiometric titrations.
Protocol 2: pH-Potentiometric Titration (Determining pKa & log )
Causality: Potentiometry establishes the overall stability constants across a pH gradient, revealing at which pH the metal-ligand complex dominates.
-
Set up a thermostated titration vessel at 25.0 ± 0.1 °C under an inert Argon atmosphere to prevent CO2 absorption (which forms competing bicarbonate complexes)[5].
-
Titrate a mixture of ligand (e.g., 2 mM) and metal ion (e.g., 1 mM) with standardized 0.1 M NaOH.
-
Record the pH after each addition until pH 11.0 (or until precipitation occurs).
-
Fit the titration curves using specialized software to extract the exact pKa and the overall stability constants (log
).
Protocol 3: Isothermal Titration Calorimetry (ITC) (Thermodynamic Deconvolution)
Causality: While potentiometry gives
-
Equilibrate the ITC instrument at 25 °C. Use a non-coordinating buffer (e.g., 50 mM HEPES, pH 7.4). Critical step: Avoid citrate buffers, as citrate acts as a competitive metal chelator and will destabilize the native conformation of the target[5].
-
Load the sample cell with 50 µM metal solution or metalloenzyme (e.g., Carbonic Anhydrase).
-
Load the syringe with 500 µM ligand solution (AHA or TFAH).
-
Perform 20-25 injections of 2 µL each, recording the heat released or absorbed.
-
Integrate the injection peaks and fit the data to an independent binding model to yield Kd,
H, and S.
Self-validating workflow combining ITC and pH-potentiometry for chelation thermodynamics.
References
*[5] Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design, Cambridge Core. 5 *[4] Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?, SciSpace. 4 *[3] The Gas-Phase Acidities of Substituted Hydroxamic and Silahydroxamic Acids: A Comparative ab Initio Study, ACS Publications. 3 *[1] Lithostat (acetohydroxamic acid) - Dosing, PA Forms & Info (2026), PrescriberPoint. 1 *[2] What is Acetohydroxamic Acid used for?, PatSnap Synapse. 2
Sources
- 1. Lithostat (acetohydroxamic acid) - Dosing, PA Forms & Info (2026) [prescriberpoint.com]
- 2. What is Acetohydroxamic Acid used for? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
A Comparative Guide to Purity Validation of 2,2,2-trifluoro-N-hydroxyacetamide by HPLC-MS
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible research. The compound 2,2,2-trifluoro-N-hydroxyacetamide, a small, polar, fluorinated molecule, presents unique analytical challenges. Its polarity can make it difficult to retain on traditional reversed-phase chromatography columns, and its structure requires a sensitive and specific detection method to distinguish it from structurally similar impurities.
This guide provides an in-depth, experimentally-grounded protocol for the validation of this compound purity using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Beyond a mere recitation of steps, this document delves into the scientific rationale behind the methodological choices, ensuring a self-validating and robust analytical system. Furthermore, it offers a critical comparison with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—to provide a comprehensive perspective for method selection and development.
The Central Challenge: Analyzing a Polar, Fluorinated Analyte
Standard C18 reversed-phase HPLC columns, the workhorses of many analytical labs, function by retaining analytes through hydrophobic interactions.[1] Highly polar compounds like this compound have limited affinity for these non-polar stationary phases and can elute in or near the solvent front, leading to poor resolution from impurities and inaccurate quantification.[2][3] Therefore, the primary challenge is to develop a chromatographic method that provides adequate retention and sharp peak shapes for this analyte.
Mass spectrometry offers the requisite sensitivity and specificity for detection. However, the method must be optimized to ensure that the analyte is efficiently ionized and that any in-source fragmentation is controlled and understood. This guide will address these challenges head-on, presenting a validated method that is fit for its intended purpose, in line with the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.
I. Primary Method: Validated Purity Determination by HPLC-MS
The cornerstone of our approach is a meticulously developed Reversed-Phase HPLC method coupled with a single quadrupole mass spectrometer. The choice of a fluorinated stationary phase is deliberate; these phases offer alternative selectivities compared to traditional C18 columns and can enhance the retention of fluorinated analytes through dipole-dipole interactions and favorable partitioning.[4]
A. Predicted Impurities
To establish the specificity of any purity assay, one must have a clear understanding of potential impurities. Based on common synthetic routes for acetamides, we can predict the following process-related impurities for this compound:
-
Ethyl trifluoroacetate: A common starting material for acylation.
-
Hydroxylamine: The nucleophile used in the amidation reaction.
-
Trifluoroacetic acid: A potential degradation product or a reagent from a related synthesis.
-
2,2,2-Trifluoroacetamide: An impurity arising from a side reaction or an alternative synthesis pathway.
The developed HPLC-MS method must be able to resolve this compound from these and other potential unknown impurities.
B. Experimental Protocol: HPLC-MS
This protocol is designed to be a self-validating system, where system suitability tests are integrated to ensure the reliability of each analytical run.
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A column with a fluorinated stationary phase (e.g., a pentafluorophenyl (PFP) or a fluoroalkyl phase), with dimensions of 4.6 x 150 mm, 3.5 µm particle size.
-
Reagents: HPLC-grade acetonitrile (ACN) and water; LC-MS grade formic acid.
-
Reference Standard: A well-characterized reference standard of this compound with a purity of >99.5%.
2. Chromatographic and MS Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes better peak shape and is compatible with positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC. |
| Gradient | 5% to 40% B over 10 min | A gradient elution ensures that impurities with a wider range of polarities can be eluted and separated. |
| Flow Rate | 0.8 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 µL | A small injection volume minimizes potential for peak distortion. |
| Ionization Mode | ESI Positive | The analyte is expected to protonate to form [M+H]+. |
| Scan Range | m/z 50-200 | A narrow scan range centered around the analyte's mass improves sensitivity. |
| Selected Ion Monitoring (SIM) | m/z 130.0 | For quantification, monitoring the [M+H]+ ion of this compound (MW: 129.04). |
3. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask and dissolve in a 50:50 mixture of water and acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at a nominal concentration of 10 µg/mL in the same diluent as the standards.
C. Method Validation Workflow
The validation of this analytical procedure should be performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability.[5]
Caption: Workflow for HPLC-MS method validation.
1. Specificity:
-
Action: Inject the diluent (blank), a solution of the predicted impurities, and the sample solution.
-
Acceptance Criteria: The diluent should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from all potential impurity peaks.
2. Linearity and Range:
-
Action: Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal. The range is the interval between the upper and lower concentrations of the calibration curve.
3. Accuracy (Recovery):
-
Action: Spike a sample solution with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Repeatability (Intra-assay): Analyze six replicate injections of the sample solution on the same day.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Action: These can be determined based on the standard deviation of the response and the slope of the calibration curve.[6][7]
-
LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercepts / Slope)
-
-
Acceptance Criteria: The LOQ should be experimentally verified to have acceptable accuracy and precision.
6. Robustness:
-
Action: Intentionally vary critical method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±5%).
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, resolution) should remain within acceptable limits, and the quantitative results should not be significantly affected.
II. Comparative Analysis: Alternative Purity Validation Techniques
While HPLC-MS is a powerful and versatile technique, other methods may be suitable or even advantageous depending on the specific requirements of the analysis. Here we compare HPLC-MS with GC-MS and Quantitative ¹⁹F NMR.
| Feature | HPLC-MS | GC-MS | Quantitative ¹⁹F NMR (qNMR) |
| Principle | Liquid-phase separation followed by mass-based detection. | Gas-phase separation followed by mass-based detection. | Nuclear magnetic resonance of the ¹⁹F nucleus. |
| Analyte Suitability | Excellent for a wide range of polarities and molecular weights. | Suitable for volatile and thermally stable compounds. Derivatization may be needed for polar analytes like this compound.[8] | Excellent for any soluble fluorine-containing compound. |
| Sample Preparation | Simple dissolution. | Can require derivatization to increase volatility, adding complexity and potential for error. | Simple dissolution in a deuterated solvent with an internal standard. |
| Specificity | High, based on both retention time and mass-to-charge ratio. | High, based on retention time and mass fragmentation pattern. | Very high, based on unique chemical shifts for each fluorine environment. |
| Quantification | Requires a certified reference standard of the analyte. | Requires a certified reference standard of the analyte. | Can be a primary ratio method; quantification against an internal standard without needing a standard of the analyte itself.[9][10] |
| Sensitivity (Typical) | Low ng/mL to pg/mL (LOQ).[11] | Similar to HPLC-MS, but can be affected by derivatization efficiency. | Lower sensitivity, typically in the µg/mL to mg/mL range.[12] |
| Throughput | High, with typical run times of 10-20 minutes. | Moderate, run times can be longer, especially with temperature programming. | Low, requires longer acquisition times for good signal-to-noise, especially for dilute samples. |
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds.[13] For a polar molecule like this compound, direct analysis may be challenging due to its low volatility and potential for thermal degradation in the injector port. Therefore, a derivatization step to replace the active hydrogens on the nitrogen and oxygen atoms with less polar groups (e.g., silylation) would likely be necessary.
Caption: General workflow for GC-MS analysis requiring derivatization.
Advantages over HPLC-MS:
-
Can provide excellent chromatographic resolution.
-
Electron Ionization (EI) provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.
Disadvantages:
-
The need for derivatization adds time, complexity, and potential sources of error to the workflow.
-
Not suitable for thermally labile compounds.
B. Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
Given that the analyte contains a trifluoromethyl group, ¹⁹F qNMR is a highly attractive alternative for purity assessment. ¹⁹F NMR offers a wide chemical shift range and high sensitivity for the ¹⁹F nucleus.[12]
Advantages over HPLC-MS:
-
Primary Method Potential: qNMR can provide a direct measure of purity without the need for a specific reference standard of this compound. Instead, a certified internal standard containing fluorine (e.g., trifluoroacetic acid) can be used.[10]
-
High Specificity: The chemical shift of the -CF₃ group is highly sensitive to its local electronic environment, making it easy to distinguish the analyte from most impurities.[14]
-
Non-destructive: The sample can be recovered after analysis.
Disadvantages:
-
Lower Sensitivity: qNMR is significantly less sensitive than mass spectrometry-based methods.
-
Potential for Signal Overlap: While less common than in ¹H NMR, there is a possibility of signal overlap if impurities are structurally very similar.
-
Requires Specialized Equipment: Access to a high-field NMR spectrometer is necessary.
III. Conclusion and Recommendations
The choice of analytical technique for purity validation of this compound depends on the specific context of the analysis.
-
For routine quality control, release testing, and trace impurity analysis, the validated HPLC-MS method presented in this guide is the recommended approach. It offers an excellent balance of sensitivity, specificity, and throughput. Its ability to detect and quantify impurities at very low levels is critical for drug development and safety assessment.
-
GC-MS may be considered if a laboratory has extensive experience with derivatization techniques and if the potential impurities are also amenable to this method. However, for this specific analyte, the added complexity of derivatization makes it a less favorable option compared to HPLC-MS.
-
¹⁹F qNMR is the ideal technique for the absolute purity assignment of a reference standard. Its ability to provide accurate quantification without a specific standard of the analyte makes it an invaluable tool for characterizing new batches of material. It serves as an excellent orthogonal method to confirm the results obtained by HPLC-MS.
Ultimately, a comprehensive purity assessment strategy for a novel compound like this compound would ideally leverage the strengths of both HPLC-MS for routine analysis and ¹⁹F qNMR for the definitive characterization of the primary reference material. This dual-pronged approach ensures the highest level of confidence in the quality and purity of the compound, underpinning the integrity of subsequent research and development activities.
References
-
Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (2022). LCGC North America. [Link]
-
Yamazaki, T., Saito, T., & Ihara, T. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology. [Link]
-
Cetin, A., et al. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry. [Link]
-
Malz, F., & Jancke, H. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link]
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). ResearchGate. [Link]
-
Separation of N-(4-(Ethyl(2-hydroxyethyl)amino)phenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (2018). Analytical Methods. [Link]
-
Polar Compounds. SIELC Technologies. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
-
Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. (2025). MDPI. [Link]
-
How to calculate LOD and LOQ of analyte by hplc?. (2016). ResearchGate. [Link]
-
Reversed Phase HPLC Columns. Phenomenex. [Link]
-
GCMS and LCMS/MS Based Analysis for the Identification and Characterization of Bioactive Metabolites of Seaweed Kappaphycus stri. (2024). Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]
- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (2013).
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (2025). Separation Science. [Link]
-
Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. (2024). Pharmaceutical Sciences. [Link]
-
Method optimization to increase sensitivity in case of LOQ / LOD problems. (2017). Shimadzu. [Link]
-
A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2. (2024). University of Pretoria. [Link]
- Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. (2022).
-
Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. (2021). The Journal of Organic Chemistry. [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of. (2021). Journal of Pharmaceutical Research International. [Link]
-
GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. (2016). Journal of Medicinal Plants Studies. [Link]
-
Trifluoroacetamides. Organic Chemistry Portal. [Link]
-
Hplc And Gc-Ms Analysis Of Bioactive Compounds In Embelia Tsjeriam-Cottam (Roem. & Schult.) A. Dc-A Threatened Species.. (2020). International Journal of Scientific & Technology Research. [Link]
- Method and assays for quantitation of acetamide in a composition. (2010).
-
Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. (2013). Analytica Chimica Acta. [Link]
Sources
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 8. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ijstr.org [ijstr.org]
- 14. pubs.acs.org [pubs.acs.org]
Comparative cytotoxicity of fluorinated vs non-fluorinated hydroxamates
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
Hydroxamic acids (hydroxamates) serve as the zinc-binding group (ZBG) for the majority of FDA-approved histone deacetylase inhibitors (HDACis), including Vorinostat (SAHA) and Panobinostat. While highly potent, non-fluorinated hydroxamates often suffer from poor metabolic stability and rapid clearance due to hydrolysis and glucuronidation.
Fluorination —specifically at the
Mechanistic Foundation: The Fluorine Effect
2.1 Zinc Chelation and pKa Modulation
The primary mechanism of hydroxamate cytotoxicity is the chelation of the Zn
-
Non-Fluorinated Hydroxamates: Typically exhibit a pKa of 8.5–9.5 . At physiological pH (7.4), they exist primarily in the neutral form, requiring deprotonation to bind zinc effectively.
-
Fluorinated Hydroxamates: The introduction of fluorine (the most electronegative element) exerts a strong electron-withdrawing inductive effect (
effect).-
Effect: This stabilizes the hydroxamate anion, significantly lowering the pKa (often by 1–2 units depending on position).
-
Consequence: A higher fraction of the molecule exists in the ionized (anionic) state at physiological pH, potentially enhancing binding affinity (
) to the positively charged zinc ion, but also altering membrane permeability.
-
2.2 Metabolic Stability (The C-F Bond)
Metabolic instability is the "Achilles' heel" of hydroxamates.
-
Metabolic Hotspots: Non-fluorinated alkyl linkers are susceptible to rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes (CYPs).
-
Fluorine Blockade: The C-F bond is stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol) and resistant to CYP-mediated oxidation. Strategic fluorination blocks these metabolic soft spots, extending half-life (
) and maintaining cytotoxic concentrations for longer durations.[1]
2.3 Pathway Visualization: HDAC Inhibition to Apoptosis
The following diagram illustrates the signaling cascade triggered by hydroxamate-induced HDAC inhibition.
Figure 1: Mechanism of Action. Hydroxamates chelate the zinc ion in the HDAC active site, preventing histone deacetylation. This leads to chromatin relaxation and the re-expression of tumor suppressor genes like p21, ultimately causing cytotoxicity (apoptosis).
Comparative Data Profile
The following data contrasts the FDA-approved non-fluorinated standard, Vorinostat (SAHA) , with its pentafluorothio-substituted analog, SF5-SAHA , and other fluorinated derivatives.
Table 1: Cytotoxicity (IC
) and Selectivity Comparison [2][3]
| Compound | Structure Type | Cell Line (Target) | IC | Selectivity Note |
| Vorinostat (SAHA) | Non-Fluorinated | DU145 (Prostate) | ~1.64 | Baseline potency. |
| SF5-SAHA | Fluorinated (Cap) | DU145 (Prostate) | ~1.60 | Equipotent to SAHA in prostate models. |
| Vorinostat | Non-Fluorinated | Hep-G2 (Liver) | > 2.0 | Lower efficacy in hepatic lines. |
| SF5-SAHA | Fluorinated (Cap) | Hep-G2 (Liver) | < 1.0 | 2x more potent than SAHA. |
| Vorinostat | Non-Fluorinated | HDAC1 (Enzyme) | 0.102 | Standard Class I inhibition. |
| BITE-Vorinostat | Fluorinated (Linker) | HDAC1 (Enzyme) | 0.050 | 2x higher affinity due to linker rigidity. |
Data Sources: Synthesized from comparative studies on Vorinostat analogs [1][3].
Table 2: Physicochemical & Metabolic Trade-offs
| Feature | Non-Fluorinated Hydroxamate | Fluorinated Hydroxamate | Impact on Drug Development |
| pKa (Hydroxamate) | 8.5 – 9.5 | 7.5 – 8.5 (Lower) | Lower pKa improves Zn |
| Metabolic Stability | Low (Rapid hydrolysis/oxidation) | High (Blocked oxidation) | Fluorination extends |
| Lipophilicity (LogP) | Moderate | Increased | Higher lipophilicity improves membrane penetration but increases risk of non-specific binding. |
| Toxicity Risk | Mutagenicity (Ames +) | Variable | Fluorination does not inherently remove mutagenicity risks associated with the hydroxamate group itself [5]. |
Experimental Protocol: Comparative Cytotoxicity Assay
To validate these differences in your own lab, use this standardized MTT/MTS assay protocol. This workflow ensures data is comparable across different hydroxamate derivatives.
4.1 Reagents & Setup
-
Cell Lines: MCF-7 (Breast), DU145 (Prostate), or Hep-G2 (Liver).
-
Compounds: Vorinostat (Control) vs. Fluorinated Analog (Test).
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Timepoints: 24h, 48h, 72h (Critical to observe time-dependent epigenetic effects).
4.2 Step-by-Step Methodology
-
Seeding: Plate cells at
cells/well in 96-well plates. Allow attachment for 24h. -
Treatment:
-
Prepare stock solutions in DMSO (ensure final DMSO < 0.1%).
-
Perform serial dilutions (e.g., 0.1 µM to 100 µM).
-
Include Vehicle Control (DMSO only) and Positive Control (Staurosporine or known cytotoxic agent).
-
-
Incubation: Incubate for defined timepoints (48h is standard for HDACis).
-
Development:
-
Add MTT reagent (0.5 mg/mL final conc). Incubate 3–4h at 37°C.
-
Solubilize formazan crystals with DMSO or SDS-HCl.
-
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
-
Calculation:
Calculate IC using non-linear regression (Sigmoidal Dose-Response).
4.3 Assay Workflow Diagram
Figure 2: Standardized Cytotoxicity Workflow. This protocol ensures reproducibility when comparing the potency of fluorinated vs. non-fluorinated compounds.
Conclusion & Strategic Recommendations
The incorporation of fluorine into hydroxamate-based HDAC inhibitors offers a clear advantage in metabolic stability and potency against specific resistant cell lines (e.g., Hep-G2).
-
Use Fluorinated Hydroxamates When: You need to improve the half-life of a lead compound or increase potency against solid tumors where non-fluorinated analogs show poor efficacy.
-
Use Non-Fluorinated Hydroxamates When: Establishing a baseline toxicity profile or when cost-of-goods and synthetic complexity are limiting factors in early screening.
Final Verdict: While non-fluorinated hydroxamates like Vorinostat remain the clinical benchmark, fluorinated analogs (e.g., SF5-SAHA, BITE-analogs) represent the next generation of "optimized" HDACis, offering superior pharmacokinetics and tunable cytotoxicity profiles.
References
-
MDPI. (2021). Improved Anticancer Activities of a New Pentafluorothio-Substituted Vorinostat-Type Histone Deacetylase Inhibitor. Available at: [Link]
-
NIH / PMC. (2019). Fluorinated Analogues of the Histone Deacetylase Inhibitor Vorinostat (Zolinza): Validation of a Chiral Hybrid Bioisostere, BITE. Available at: [Link]
-
ResearchGate. (2023). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Available at: [Link]
-
Johns Hopkins University. (2016). Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors. Available at: [Link]
Sources
Spectroscopic Identification of Trifluoroacetohydroxamic Acid Tautomers
A Comparative Technical Guide for Structural Elucidation
Executive Summary
Trifluoroacetohydroxamic acid (TFAHA) represents a critical structural motif in medicinal chemistry, particularly in the design of histone deacetylase (HDAC) inhibitors and metalloenzyme ligands. Unlike its non-fluorinated analogs, the strong electron-withdrawing nature of the trifluoromethyl (
This guide provides a rigorous comparison of spectroscopic methods for distinguishing the keto (amide) and enol (imidic acid) tautomers of TFAHA. It prioritizes Matrix Isolation FTIR as the gold standard for definitive structural assignment, supported by solution-phase NMR and computational verification.
The Tautomeric Landscape
TFAHA exists in a dynamic equilibrium between the stable amide form (primary in solid/polar solution) and the imidic acid forms (accessible in gas phase/non-polar environments). The
Tautomer Equilibrium Pathway
Figure 1: Tautomeric and conformational equilibrium of Trifluoroacetohydroxamic acid. The Z-Keto form is typically stabilized by intramolecular hydrogen bonding.
Comparative Analysis of Spectroscopic Methods
| Feature | Solution NMR ( | Solid-State FTIR / Raman | Matrix Isolation FTIR |
| Primary Utility | Quantifying ratios in solution; solvent effects. | Routine QC; identifying bulk polymorphs. | Definitive structural assignment of individual tautomers/conformers without solvent interference. |
| Tautomer Resolution | Low to Medium. Fast exchange often yields averaged signals unless cooled ( | Low. Lattice forces and H-bonding broaden bands, obscuring subtle tautomeric shifts. | High. Species are trapped at 10–20 K; no exchange occurs. Sharp bands allow distinct identification of Z vs E forms. |
| Key Limitation | Solvent dominates the equilibrium (DMSO favors Keto). | Cannot observe gas-phase stable species (Enol). | Requires specialized cryogenic equipment. |
| Verdict | Essential for biological relevance. | Good for purity checks. | Best for fundamental identification. |
Technical Deep Dive: Matrix Isolation FTIR
Matrix isolation is the superior method for resolving TFAHA tautomers because it traps molecules in a rigid inert gas host (Ar,
Experimental Protocol: Cryogenic Trapping of TFAHA
Objective: Isolate monomeric TFAHA to assign vibrational bands to specific tautomers (Keto vs. Enol) without H-bonding interference.
Reagents & Equipment:
-
Sample: Trifluoroacetohydroxamic acid (>98% purity).
-
Matrix Gas: Argon (99.9999% purity).
-
Cryostat: Closed-cycle helium refrigerator (e.g., Sumitomo/Janis) capable of 10 K.
-
Spectrometer: FTIR (resolution 0.5 cm
, MCT detector). -
Window: CsI or KBr (transparent down to 400 cm
).
Step-by-Step Workflow:
-
System Preparation:
-
Evacuate the cryostat vacuum shroud to
Torr to ensure thermal isolation. -
Cool the optical window (CsI) to 15 K .
-
-
Deposition (The Critical Step):
-
Sublime solid TFAHA using a Knudsen cell or low-temperature oven. Note: TFAHA is volatile; gentle heating (30–40°C) is usually sufficient. Overheating causes decomposition to
. -
Simultaneously flow Argon gas to achieve a Matrix:Sample (M/S) ratio of 1000:1 . High dilution is required to prevent dimer formation.
-
Deposit the mixture onto the cold window for 30–60 minutes.
-
-
Annealing (Optional Validation):
-
If bands are broad or site-splitting is suspected, anneal the matrix by warming to 30–35 K for 5 minutes, then recool to 10 K. This relaxes the matrix sites.
-
-
Irradiation (Mechanistic Probe):
-
Expose the matrix to UV light (
nm). This can induce in situ tautomerization (Keto Enol) or rotamerization, aiding in band assignment by observing the growth/decay of correlated peaks.
-
Workflow Diagram
Figure 2: Experimental workflow for Matrix Isolation FTIR of TFAHA.
Data Interpretation: Characteristic Spectral Markers
Distinguishing the tautomers requires focusing on the Carbonyl (
Table 1: Diagnostic Vibrational Modes (Argon Matrix)
| Mode | Keto Tautomer ( | Enol Tautomer ( | Notes |
| ~3200–3450 cm | ~3550–3650 cm | Enol OH is typically sharper and higher frequency (non-H-bonded). | |
| ~3300–3400 cm | Absent | Key differentiator. | |
| 1720–1750 cm | Absent | The "Amide I" band. Strongest peak for Keto form. | |
| Absent | 1610–1650 cm | Diagnostic for Enol. Weaker than C=O. | |
| ~950–1000 cm | ~1000–1050 cm | Sensitive to |
Note: Frequencies are approximate ranges derived from DFT (B3LYP/6-311++G) and experimental data for related trifluoroacetyl species. In solid state,
Solution NMR Validation
While Matrix Isolation gives structural ground truth, solution NMR is necessary for practical application.
-
Solvent: Use DMSO-
(slows exchange) or CD CN . Avoid protic solvents ( , ) which exchange labile protons. -
Observation:
-
Keto Form: Distinct signals for
(~11.0 ppm) and (~10.0 ppm). -
Enol Form: If stabilized by the
group in non-polar solvents ( ), look for a downfield shift of the imidic and loss of the amide coupling pattern. -
F NMR: A single singlet usually indicates rapid exchange or one dominant isomer. Two signals at low temperature (
K) confirm the presence of rotamers or tautomers.
-
References
-
Acidity and Stability: Remko, M. (2002). "The Gas-Phase Acidities of Substituted Hydroxamic and Silahydroxamic Acids: A Comparative ab Initio Study." The Journal of Physical Chemistry A. Link
-
Tautomerism in Fluorinated Analogs: Allan, G. M., et al. (2005). "E-Ring Modified Steroids as Novel Potent Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1." Journal of Medicinal Chemistry. Link
-
Matrix Isolation Protocol (Formohydroxamic Acid): Sałdyka, M., & Mielke, Z. (2003). "Photodecomposition of formohydroxamic acid. Matrix isolation FTIR and DFT studies." Physical Chemistry Chemical Physics. Link
-
Vibrational Spectra of Trifluoroacetic Acid (Baseline for CF3 effects): Redington, R. L. (1975). "Matrix-isolation spectra of 18O-substituted trifluoroacetic acid monomers." Spectrochimica Acta Part A. Link
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
